Product packaging for Fasudil(Cat. No.:CAS No. 103745-39-7)

Fasudil

货号: B1672074
CAS 编号: 103745-39-7
分子量: 291.37 g/mol
InChI 键: NGOGFTYYXHNFQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Overview of Rho-associated Coiled-coil Containing Protein Kinase (ROCK) Inhibition as a Therapeutic Strategy in Translational Medicine

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine protein kinase that plays a crucial role in regulating cellular processes such as cell shape, movement, and the organization of the cytoskeleton wikipedia.orgnih.govsci-toys.com. As a key downstream effector of the small GTPase RhoA, ROCK is involved in a multitude of cellular functions, including smooth muscle contraction, cell migration, proliferation, cellular adhesion, neurite outgrowth, autophagy, and apoptosis nih.govsci-toys.com. There are two main isoforms, ROCK1 and ROCK2, which share significant structural and functional similarities sci-toys.com.

The inhibition of ROCK has emerged as a promising therapeutic strategy across a broad spectrum of pathological conditions. In cardiovascular contexts, ROCK inhibition can influence hypertension, pulmonary hypertension, cerebral vasospasm, and myocardial ischemia/reperfusion injury by promoting vasodilation and modulating vascular remodeling wikipedia.orgnih.gov. Beyond cardiovascular applications, ROCK inhibitors demonstrate potential in neurodegenerative diseases (NDDs) such as Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), Huntington's disease, and multiple sclerosis, by affecting neuronal survival, neuroinflammation, and nerve repair. Furthermore, ROCK inhibition is being explored for its implications in fibrotic diseases and in preventing cancer metastasis nih.gov. Fasudil stands as a well-characterized and selective inhibitor of both ROCK1 and ROCK2 wikipedia.orgnih.gov.

Historical Evolution of this compound Research and Clinical Application in Japan and China

This compound, also known by its research codes HA-1077 or AT877, was initially identified and studied for its effects as an intracellular Ca2+ channel blocker. Clinical trials for this compound commenced in the early 1990s, predating the formal discovery of the Rho-associated coiled-coil containing protein kinase (ROCK) in 1996. Subsequent research elucidated that this compound's primary mechanism of action involves the inhibition of ROCK1 and ROCK2, leading to its vasodilatory effects.

The clinical application of this compound first gained approval in Japan in 1995 for the treatment of cerebral vasospasm and associated ischemic symptoms following subarachnoid hemorrhage (SAH) wikipedia.org. Shortly thereafter, it received approval for similar indications in China wikipedia.org. In these regions, this compound is marketed under the trade name ERIL® and was initially approved for intravenous administration. Post-marketing surveillance studies conducted in Japan between 1995 and 2000 further supported its safety and efficacy in patients undergoing treatment for SAH. While much of the safety data for this compound stems from acute, short-term treatments, such as 14-day regimens, oral formulations have also been investigated for longer treatment durations in other vascular diseases.

Current Academic Landscape and Emerging Research Directions for this compound in Global Health

The academic landscape surrounding this compound is dynamic, with ongoing research broadening its potential applications beyond its established use in cerebral vasospasm. Globally, there is significant interest in exploring this compound's utility in various cardiovascular conditions beyond its approved indications.

A major area of emerging research focuses on its neuroprotective capabilities in neurodegenerative diseases (NDDs). Preclinical studies have demonstrated that this compound can foster neurite elongation, enhance the survival of neurons, reduce neuronal apoptosis, and attenuate the aggregation of α-synuclein, a hallmark in certain NDDs like Parkinson's disease wikipedia.orgnih.gov. Furthermore, research indicates its ability to mitigate neuroinflammation and promote nerve repair and myelin regeneration. Studies in animal models of Alzheimer's and Parkinson's diseases suggest that this compound can reverse gene expression patterns associated with neurodegeneration, highlighting its potential as a disease-modifying therapy.

Beyond NDDs, this compound is under investigation for its therapeutic effects in other complex conditions, such as Fabry disease, where it has shown promise in improving vascular endothelial function and alleviating symptoms like left ventricular hypertrophy (LVH), anhidrosis, heat insensitivity, and renal fibrosis. The development of multi-target this compound derivatives is also an active research direction, aiming to address the intricate pathologies of various diseases through a polypharmacology approach. While preclinical findings are robust, larger and more rigorous clinical trials are essential to fully ascertain the long-term efficacy and safety of this compound for these emerging indications. The repurposing of this compound, an already approved drug, represents a strategic approach to accelerate the development of new therapies for conditions currently lacking effective treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O2S B1672074 Fasudil CAS No. 103745-39-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOGFTYYXHNFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048569
Record name Fasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103745-39-7
Record name Fasudil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103745-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fasudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fasudil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,4-diazepane-1-sulfonyl)isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FASUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Fasudil Action

Rho-associated Coiled-coil Containing Protein Kinase (ROCK) Inhibition Dynamics

Rho-kinase (ROCK) is a serine/threonine kinase activated by the small GTPase RhoA. Upon activation, ROCK phosphorylates various downstream targets, leading to increased myosin light chain phosphorylation, which in turn enhances actin-myosin interactions and promotes smooth muscle contraction and vasoconstriction. Fasudil's therapeutic efficacy stems from its direct inhibition of this ROCK activity. patsnap.com

This compound is characterized as a non-isoform-selective inhibitor of ROCK, meaning it effectively targets both ROCK1 and ROCK2 isoforms. kcl.ac.ukalzdiscovery.org While these two isoforms share a high degree of structural similarity, particularly within their kinase domains (exceeding 90% sequence identity), they can exhibit distinct functional roles in cellular contexts. frontiersin.orgmdpi.com For instance, ROCK1 plays a crucial role in the formation of stress fibers and adhesion plaques, whereas ROCK2 is more prominently involved in processes such as phagocytosis and cell contraction. frontiersin.org Despite these functional distinctions, this compound acts as a competitive antagonist for ATP within the kinase domain, thereby inhibiting both isoforms. kcl.ac.uk

Studies have demonstrated that this compound can inhibit the activation of both ROCK1 and ROCK2 in lung endothelial cells during inflammatory responses. researchgate.net Furthermore, research into choroidal neovascularization (CNV) indicated that both dual inhibition of ROCK1/2 (achieved with this compound) and selective inhibition of ROCK2 led to significant reductions in CNV, suggesting diverse mechanistic contributions. nih.gov

This compound functions as a type-I protein kinase modulator, directly competing with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding site located within the kinase domain of ROCK. imrpress.comresearchgate.net The isoquinoline (B145761) ring of this compound structurally mimics the adenine (B156593) moiety of ATP, while its homopiperazine (B121016) ring occupies the space typically bound by the ribose and phosphate (B84403) groups of ATP. imrpress.com This competitive binding mechanism contributes to this compound's selectivity for ROCK over other related kinases, such as Protein Kinase A (PKA). This selectivity is attributed to specific steric interactions between the 7-membered homopiperazine ring of this compound and residues within the phosphate binding loop of ROCK. imrpress.comnih.gov While this compound primarily operates as an ATP-competitive (orthosteric) inhibitor, it is important to note that allosteric modulation, involving binding to sites distinct from the ATP-binding site, is another recognized mechanism in kinase inhibition. imrpress.compharmacologyeducation.org

Modulation of Downstream Signaling Pathways by ROCK Inhibition

By inhibiting ROCK activity, this compound effectively modulates a series of downstream signaling pathways, leading to diverse cellular outcomes.

ROCK plays a pivotal role in regulating the actin cytoskeleton, which is fundamental for maintaining cell morphology, polarity, adhesion, and motility. frontiersin.org this compound's inhibitory action on ROCK results in the disruption of normal cytoskeletal organization. aacrjournals.org Specifically, this compound induces alterations in the actin cytoskeleton, leading to the dissipation of actin stress fibers and changes in astrocytic morphology. nih.gov Research indicates that this compound treatment decreases the abundance of filamentous actin (F-actin) while simultaneously increasing the labeling of globular actin (G-actin). nih.gov This effect is significant because actin polymerization, largely mediated by the Arp2/3 complex, is crucial for cytoskeletal dynamics and cellular migration. nih.gov this compound has been shown to suppress actin cytoskeleton polymerization by reducing the expression of key components of the Arp2/3 complex, including Arp2, Arp3, WASP, and WAVE2. nih.gov

Table 1: Effects of this compound on Actin Cytoskeleton Components

ComponentEffect of this compound TreatmentReference
F-actinDecreased abundance nih.gov
G-actinIncreased labeling nih.gov
Stress FibersDissipation nih.gov
Arp2Decreased expression nih.gov
Arp3Decreased expression nih.gov
WASPDecreased expression nih.gov
WAVE2Decreased expression nih.gov

A critical downstream consequence of this compound-mediated ROCK inhibition is the modulation of myosin light chain (MLC) phosphorylation. Under normal physiological conditions, ROCK promotes smooth muscle contraction by phosphorylating MLC and simultaneously inhibiting myosin light chain phosphatase (MLCP). patsnap.com By inhibiting ROCK, this compound effectively prevents the phosphorylation of MLC, thereby promoting the relaxation of smooth muscle. patsnap.compatsnap.com This mechanism is particularly advantageous in pathological conditions characterized by excessive vasoconstriction. patsnap.com Studies have consistently shown that this compound reduces the phosphorylation of MLC, a key downstream effector of ROCK. arvojournals.org This reduction in MLC phosphorylation directly leads to decreased contractility of smooth muscle cells and subsequent vasodilation. patsnap.com

Table 2: this compound's Impact on Myosin Light Chain (MLC) and Smooth Muscle Contraction

Pathway/ComponentEffect of this compound TreatmentOutcome/MechanismReference
ROCK activityInhibitionPrevents MLC phosphorylation patsnap.compatsnap.com
MLC phosphorylationDecreasedPromotes smooth muscle relaxation patsnap.compatsnap.comarvojournals.org
Smooth Muscle ContractionReducedVasodilation patsnap.compatsnap.com
Myosin Light Chain Phosphatase (MLCP)Indirect activation (via ROCK inhibition)Dephosphorylates MLC patsnap.compatsnap.com

This compound's inhibition of ROCK also profoundly impacts cellular adhesion and migration. ROCK is intimately involved in the regulation of focal adhesions and the reorganization of the actin cytoskeleton, both of which are crucial for cellular adhesion and motility. patsnap.com By inhibiting ROCK, this compound can effectively reduce cellular adhesion and promote cellular detachment and migration. patsnap.com

Research has demonstrated that this compound significantly decreases cell adhesion and migration in various cell types, including lung carcinoma cells and endothelial progenitor cells (EPCs). cdnsciencepub.comnih.gov In studies involving lung carcinoma cells, this compound treatment led to a significant, dose-dependent reduction in both adhesion and migration. cdnsciencepub.com Similarly, this compound was found to increase the number of adherent EPCs in ex vivo cultures, and these cells largely retained their functional migratory properties, although with some observed decrease in migratory activity toward specific factors. nih.gov This ability to modulate cellular adhesion and migration is a significant aspect of this compound's broader therapeutic utility. patsnap.com

Table 3: Effects of this compound on Cellular Adhesion and Migration

Cell TypeProcessEffect of this compound TreatmentReference
Lung Carcinoma Cells (95D)AdhesionSignificantly decreased cdnsciencepub.com
Lung Carcinoma Cells (95D)MigrationSignificantly decreased cdnsciencepub.com
Endothelial Progenitor Cells (EPCs)AdhesionIncreased number of adherent cells nih.gov
Endothelial Progenitor Cells (EPCs)MigrationRetained functional properties (with some decrease) nih.gov

Effects on Cell Proliferation and Apoptosis Pathways

This compound exerts significant effects on fundamental cellular processes, including proliferation and apoptosis, across a variety of cell types. It has been observed to inhibit cell proliferation in human laryngeal carcinoma cells (Hep-2), human endometriotic stromal cells (ECSC), hepatic stellate cells, and endothelial cells stemcell.comresearchgate.netnih.govdovepress.comoup.comnih.govwjgnet.comnih.gov. This anti-proliferative action is often dose-dependent nih.govdovepress.com.

This compound also plays a role in inducing apoptosis, or programmed cell death, in several cellular contexts. Studies have shown its ability to increase the apoptosis rate in human hepatocellular carcinoma cells (HepG2 and Huh7), Hep-2 laryngeal carcinoma cells, and human endometriotic stromal cells researchgate.netdovepress.comnih.govnih.gov. The mechanisms underlying this compound-induced apoptosis can involve the activation of the apoptotic protease activating factor-1 (APAF-1), caspase-9, and caspase-3 pathways researchgate.netdovepress.comnih.gov. Furthermore, this compound has been implicated in p53-mediated apoptosis in human hepatocellular carcinoma cells researchgate.net. In some instances, such as with human endometriotic stromal cells, this compound induces cell cycle arrest, specifically in the G2/M phase, contributing to its anti-proliferative effects oup.comnih.gov. In the context of human pulmonary arterial smooth muscle cells, this compound's anti-proliferative effects have been linked to a decrease in extracellular signal-regulated kinase (ERK) activities and an increase in the levels of p27Kip1, a cyclin-dependent kinase inhibitor wikipedia.org. While this compound generally suppresses cell growth in hepatic stellate cells, it has been noted that it does not always induce apoptosis in these specific cells selleckchem.comnih.gov.

Role in Gene Expression Regulation

This compound influences gene expression, thereby modulating various cellular functions. In the context of fibrosis, this compound has been shown to downregulate the expression of hepatic fibrogenic genes, including collagen type I (Col-I), collagen type III (Col-III), and transforming growth factor-1 (TGF-β1) researchgate.net. It also suppresses the production and transcription of collagen and tissue inhibitor of metalloproteinase-1 (TIMP-1), while simultaneously stimulating the production and transcription of matrix metalloproteinase-1 (MMP-1) nih.gov.

In small-cell lung cancer (SCLC) cells, this compound treatment leads to a reduction in the expression levels of c-myc and cyclin D1 nih.gov. Transcriptomic analysis of SCLC cells treated with this compound has identified hundreds of differentially expressed genes involved in processes such as positive regulation of neuron differentiation, stem cell differentiation, cell development, and nervous system development nih.gov. Additionally, this compound has been observed to upregulate the expression of cell cycle-related proteins p16INK4a and p21Waf1/Cip1 oup.comnih.gov. Furthermore, transcriptomic analysis indicates that this compound can suppress tau phosphorylation by regulating the expression of cluster proteins and upregulating the expression of AKT serine/threonine protein kinase 1 frontiersin.org.

Interactions with Other Kinase Systems and Associated Molecular Pathways

While this compound is widely recognized as a potent inhibitor of Rho-associated protein kinases (ROCKs), its inhibitory profile extends to several other kinase systems, particularly at varying concentrations stemcell.comfrontiersin.orgcaymanchem.comstemcell.comalzdiscovery.orgmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netarvojournals.orginterchim.fr.

This compound demonstrates inhibitory activity against Protein Kinase C-related Kinase 2 (PRK2). The half-maximal inhibitory concentration (IC50) for this compound against PRK2 has been reported as 4 µM stemcell.comselleckchem.comcaymanchem.comstemcell.com. This compound acts as a selective modulator of PRK2 by engaging in unique molecular interactions that stabilize the enzyme's inactive conformation, which in turn alters its binding affinity for key substrates scbt.com. This inhibition of PRK2 by this compound has been shown to block the phosphorylation of viral RNA polymerase, demonstrating anti-HCV activity nih.gov.

This compound also modulates the activity of Mitogen- and Stress-activated Protein Kinase 1 (MSK1). The IC50 value for this compound's inhibition of MSK1 is 5 µM stemcell.comselleckchem.comcaymanchem.comstemcell.com. This compound's interaction with MSK1 involves unique molecular mechanisms that stabilize the enzyme's inactive conformation, thereby influencing its kinetic properties and downstream signaling cascades scbt.com. MSK1 is a serine/threonine kinase crucial for various cellular processes, including gene expression regulation, cell survival, and inflammation scbt.com. Pharmacological inhibition of MSK1 by this compound has been investigated in models of lung inflammation, highlighting its potential in modulating inflammatory responses researchgate.net.

This compound exhibits inhibitory effects on Mitogen-activated Protein Kinase-activated Protein Kinase 1b (MAPKAP-K1b), with an IC50 of 15 µM stemcell.comcaymanchem.comstemcell.com. Research indicates that at a concentration of 20 µM, this compound can reduce the activity of MAPKAP-K1b to 37% of control levels frontiersin.org.

At higher concentrations, this compound's inhibitory scope extends to other protein kinases, including Protein Kinase A (PKA), Protein Kinase G (PKG), and various Protein Kinase C (PKC) isoforms frontiersin.orgalzdiscovery.orgarvojournals.orginterchim.fralzdiscovery.org. In cell-free assays, this compound demonstrates less potent, but still notable, inhibitory effects on these kinases compared to its primary target, ROCK. The inhibition constant (Ki) values for PKA, PKG, and PKC are reported as 1.6 µM, 1.6 µM, and 3.3 µM, respectively selleckchem.comresearchgate.net. More specifically, IC50 values have been identified as 4.58 µM for PKA, 1.650 µM for PKG, and 12.30 µM for PKC medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. At a concentration of 20 µM, this compound has been shown to reduce PKA activity to 35% of control and S6K1 activity to 32% frontiersin.org. Furthermore, hydroxythis compound, an active metabolite of this compound, also exhibits inhibitory activity against protein kinase C at a concentration of 18 µM researchgate.net.

Table 1: this compound's Inhibitory Activity on Various Kinases

Kinase SystemIC50 (µM)Ki (µM)Activity at 20 µM this compound (% of control)Reference
Rho-associated kinase 2 (ROCK2)1.90.1587% (at 20 µM) stemcell.comcaymanchem.comstemcell.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comfrontiersin.org
Protein Kinase C-related Kinase 2 (PRK2)4-- stemcell.comselleckchem.comcaymanchem.comstemcell.com
Mitogen- and Stress-activated Protein Kinase 1 (MSK1)5-19% stemcell.comselleckchem.comcaymanchem.comstemcell.comfrontiersin.org
Mitogen-activated Protein Kinase-activated Protein Kinase 1b (MAPKAP-K1b)15-37% stemcell.comcaymanchem.comstemcell.comfrontiersin.org
Protein Kinase A (PKA)4.581.635% selleckchem.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netarvojournals.orgfrontiersin.org
Protein Kinase G (PKG)1.6501.6- selleckchem.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netarvojournals.org
Protein Kinase C (PKC)12.303.3- selleckchem.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netarvojournals.org
Myosin Light Chain Kinase (MLCK)-36- selleckchem.comresearchgate.netarvojournals.org
Ribosomal Protein S6 Kinase 1 (S6K1)--32% frontiersin.org

Involvement in Key Biological Processes Beyond Vasodilation

Beyond its well-known vasodilatory effects, this compound's inhibition of ROCKs plays a crucial role in modulating a wide array of cellular processes, making it a promising agent for various pathological conditions, particularly neurodegenerative diseases.

Oxidative Stress Regulation and Antioxidant Enzyme Systems (e.g., Nrf2 pathway)

This compound demonstrates significant effects on oxidative stress regulation by influencing key antioxidant enzyme systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the ROCK/MAPK signaling cascade. Oxidative stress is a critical factor in the progression of many diseases, including neurodegenerative disorders nih.govtermedia.pl.

Research indicates that this compound can ameliorate oxidative stress in various models. For instance, in a hyperuricemic nephropathy (HN) rat model and uric acid-stimulated human kidney 2 (HK2) cell model, this compound was found to attenuate oxidative stress-induced partial epithelial-mesenchymal transition (pEMT) of tubular epithelial cells by activating Nrf2 nih.gov. Mechanistically, this compound targets the Neh2 domain of Nrf2, leading to its activation and subsequent antagonism of oxidative stress nih.gov.

In amyloid-beta precursor protein/presenilin-1 (APP/PS1) transgenic mice, a model for Alzheimer's disease (AD), this compound significantly restored cognitive function, restrained oxidative stress, and reduced neuronal apoptosis nih.govsemanticscholar.org. This protective effect was attributed to this compound's ability to inhibit the ROCK/MAPK pathway and activate the Nrf2 signaling pathway nih.govtermedia.pl. Specifically, this compound treatment led to the nuclear accumulation of Nrf2, which in turn facilitated the production of numerous antioxidant enzymes such as hemeoxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD) termedia.plsemanticscholar.org.

Furthermore, this compound has been shown to exert antioxidant effects in acetaminophen-induced liver injury by lowering malondialdehyde (MDA), a marker of lipid peroxidation, and increasing glutathione (B108866) (GSH) levels, a non-enzymatic antioxidant jst.go.jpdovepress.com. It also improved the activity of antioxidant enzymes like SOD and catalase (CAT) in liver tissues researchgate.net. These findings highlight this compound's multimodal effects, including the inhibition of oxidative cascades, which contributes to its protective properties mdpi.com.

Table 1: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes

Marker/EnzymeEffect of this compound TreatmentModel SystemKey Mechanism/PathwayReference
Nrf2Activation/Nuclear AccumulationHN rat model, HK2 cells, APP/PS1 miceDirect targeting of Neh2 domain, inhibition of ROCK/MAPK nih.govtermedia.plnih.govsemanticscholar.org
HO-1, NQO1, SOD2Increased Expression/ActivityAPP/PS1 miceNrf2 activation termedia.plsemanticscholar.org
MDADecreased LevelsAcetaminophen-induced liver injury, Sepsis-induced AKIReduced lipid peroxidation jst.go.jpdovepress.commdpi.com
GSHIncreased LevelsAcetaminophen-induced liver injury, Sepsis-induced AKIEnhanced ROS scavenging jst.go.jpdovepress.commdpi.com
SOD, CatalaseIncreased ActivityLiver tissues (e.g., MTX-induced damage)Restoration of oxidant-antioxidant balance researchgate.net

Inflammatory Response Modulation (e.g., NF-κB, IL-1β, TNF-α, Microglial Activity)

This compound exhibits potent anti-inflammatory properties, primarily by modulating microglial activity and inhibiting key inflammatory signaling pathways such as NF-κB. Inflammation is a significant contributor to the pathogenesis of various diseases, including neurodegenerative conditions frontiersin.orgalzdiscovery.orgfrontiersin.org.

Studies have consistently shown that this compound suppresses the secretion of pro-inflammatory factors by promoting the conversion of microglia/macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype frontiersin.orgnih.govkarger.comresearchgate.net. In murine microglial cell line BV-2 and primary microglia, this compound skewed LPS-stimulated M1 microglia toward M2, which resulted in lower NF-κB activity and decreased levels of inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.govkarger.comresearchgate.net. This M1 to M2 conversion is linked to the suppression of NF-κB activity karger.comresearchgate.net.

In animal models of Alzheimer's disease, high-dose this compound (10 mg/kg) decreased inflammatory markers in the hippocampus, including IL-1β, TNF-α, and NF-κB alzdiscovery.org. In microglia cell cultures exposed to advanced glycation end products (which activate the ROCK pathway), this compound decreased NF-κB nuclear localization and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), further promoting an M2 phenotype alzdiscovery.org. In a rat focal cerebral ischemia model, this compound treatment reduced the number of inflammatory cells and iNOS-positive cells, as well as the production of pro-inflammatory mediators like IL-1β and TNF-α in brain tissues researchgate.net. It also decreased combined IL-1β and IFNγ-induced NF-κB p65 nuclear translocation in human microglial cell lines researchgate.net.

The Rho/ROCK signaling pathway is known to play an important role in inflammation, and its inhibition by this compound reduces pro-inflammatory factors mdpi.comfrontiersin.orgtandfonline.com. These findings underscore this compound's potential as a therapeutic agent for conditions characterized by excessive inflammation mdpi.comkarger.com.

Table 2: Effects of this compound on Inflammatory Markers and Microglial Polarization

Inflammatory Marker/ActivityEffect of this compound TreatmentModel SystemKey Mechanism/PathwayReference
Microglia PolarizationSkews M1 to M2 phenotypeLPS-stimulated BV-2 cells/primary microglia, in vivo modelsInhibition of ROCK, suppression of NF-κB frontiersin.orgfrontiersin.orgnih.govkarger.comresearchgate.net
NF-κB activity/localizationDecreased activity/nuclear localizationLPS-stimulated microglia, AD models, cerebral ischemiaInhibition of ROCK alzdiscovery.orgfrontiersin.orgnih.govkarger.comresearchgate.netresearchgate.net
IL-1β, IL-6, TNF-αDecreased levelsLPS-stimulated microglia, AD models, cerebral ischemia, sepsis-induced AKISuppression of NF-κB, ROCK inhibition dovepress.commdpi.comalzdiscovery.orgfrontiersin.orgnih.govkarger.comresearchgate.netresearchgate.net
IL-10Increased levelsLPS-stimulated microgliaM1 to M2 conversion frontiersin.orgnih.govkarger.comresearchgate.net
iNOS, COX expressionDecreased expressionMicroglia cell cultures, cerebral ischemiaInhibition of ROCK, NF-κB alzdiscovery.orgresearchgate.net

Autophagy Pathway Modulation

This compound has been identified as a modulator of the autophagy pathway, a crucial cellular process for degrading and recycling cellular components, including misfolded proteins and damaged organelles. Dysfunctional autophagy is implicated in various pathological conditions, particularly neurodegenerative diseases characterized by protein aggregation researchgate.netfrontiersin.orgalzforum.org.

The inhibition of ROCKs by this compound has been shown to promote autophagy. One proposed mechanism involves ROCK2 inhibition leading to reduced phosphorylation of S6K, which in turn reduces mTOR phosphorylation, thereby elevating autophagy alzforum.org. This suggests a pathway where this compound-mediated ROCK2 inhibition enhances the autophagic clearance of pathological proteins.

In a Parkinsonian rat model, this compound was found to promote the autophagic clearance of alpha-synuclein (B15492655) (α-syn) by influencing the Beclin 1 and Akt/mTOR pathways researchgate.net. Similar activation of autophagy by this compound has been observed in myocardial cell lines and glioblastoma cells researchgate.net. In wild-type mouse primary cortical neurons, this compound treatment increased levels of the autophagy marker LC3-II and lessened both soluble and insoluble tau protein, indicating its role in clearing tau aggregates alzforum.org. This suggests that this compound may affect aggregate load in neurodegenerative diseases like Alzheimer's disease, where ROCK may modulate autophagy alzdiscovery.org.

These findings highlight this compound's potential to mitigate disease progression by enhancing cellular clearance mechanisms.

Synaptic Function, Synaptic Plasticity, and Neuronal Survival

This compound plays a significant role in maintaining and restoring synaptic function, promoting synaptic plasticity, and enhancing neuronal survival, largely through its inhibition of ROCKs. Synaptic dysfunction and neuronal loss are hallmarks of many neurological disorders frontiersin.orgalzdiscovery.orgnih.gov.

ROCKs contribute to synaptic function, and their inhibition by this compound can have beneficial effects on various neurodegenerative diseases (NDDs) frontiersin.org. This compound has been reported to repair nerve damage and promote axonal regeneration, which are crucial for neuronal health frontiersin.org. Studies in animal models have demonstrated that this compound improves cognition, decreases hippocampal neuron death, and reduces synaptic loss alzdiscovery.orgnih.gov.

In an Alzheimer's disease mouse model, this compound was found to rescue cognitive deficits, reduce amyloid-beta (Aβ) levels, effectively improve synaptic function, and inhibit neuronal apoptosis imrpress.com. This was linked to its ability to inhibit the Nogo-A/NgR/RhoA signaling axis, which is known to affect synaptic plasticity imrpress.com. This compound treatment also prevented the reduction in dendritic arbor complexity and loss of dendritic spines researchgate.net.

Furthermore, this compound promotes neuron growth and synaptic formation, rescuing mobility dysfunction in certain contexts frontiersin.orgnih.gov. Inhibition of ROCKs by this compound reduces neuronal apoptosis and promotes neuroprotection by inhibiting pathways such as the mitogen-activated protein kinase kinase kinase 5/c-Jun N-terminal kinase (MAPKKK5/JNK) signaling pathway and reducing calcium overload and mitochondrial membrane potential nih.gov. In an oligophrenin-1 (Ophn1) mouse model of intellectual disability, chronic this compound treatment was able to restore recognition memory and improve synaptic transmission and plasticity oup.com.

These effects collectively underscore this compound's neuroprotective capabilities and its potential to preserve and enhance neuronal networks.

Neurite Outgrowth and Axonal/Myelin Regeneration Mechanisms

This compound actively promotes neurite outgrowth and facilitates axonal and myelin regeneration, crucial processes for recovery after central nervous system (CNS) injuries and in neurodegenerative conditions. Inhibitory molecules in the CNS, such as Nogo-A, myelin-associated glycoprotein (B1211001) (MAG), and myelin oligodendrocyte glycoprotein (MOG), signal through the Rho/ROCK pathway to impede neurite growth portlandpress.com.

By inhibiting ROCKs, this compound can overcome these inhibitory cues. This compound has been shown to promote axon and myelin regeneration by regulating the actin cytoskeleton frontiersin.org. It promotes axonal regeneration of transected dorsal root ganglia (DRG) axons ex vivo frontiersin.org. In models of neurite outgrowth, this compound, along with other ROCK inhibitors like Y-27632 and Dimethylthis compound, partially restores neurite outgrowth of Ntera-2 neurons on inhibitory chondroitin (B13769445) sulfate (B86663) proteoglycan substrates nih.gov.

In the context of spinal cord injury, this compound significantly increased the number of sprouting spinal cord axons frontiersin.org. It has been demonstrated that this compound induces neurite outgrowth of neurons and dendritic formation of BV-2 microglia, contributing to neuronal plasticity portlandpress.com. The local or systemic application of this compound has also been shown to improve axonal regeneration after sciatic nerve injury in rodents researchgate.net.

The ability of this compound to inhibit the Nogo-A/NgR/RhoA signaling pathway is particularly relevant, as Nogo-A inhibits axon regeneration and neurite growth frontiersin.orgimrpress.com. By blocking this pathway, this compound facilitates nerve and myelin regeneration frontiersin.org. These regenerative effects highlight this compound's potential in promoting neural repair and functional recovery following injury or disease.

Table 3: Effects of this compound on Neurite Outgrowth and Regeneration

Process/MarkerEffect of this compound TreatmentModel SystemKey Mechanism/PathwayReference
Axon/Myelin RegenerationPromotesVarious NDDs, transected DRG axons, sciatic nerve injuryRegulation of actin cytoskeleton, ROCK inhibition, blocking Nogo-A/NgR/RhoA frontiersin.orgimrpress.comfrontiersin.orgresearchgate.net
Neurite OutgrowthPromotesNtera-2 neurons on CSPG, primary neurons, retinal ganglion cellsROCK inhibition, overcoming myelin-associated inhibitors portlandpress.comfrontiersin.orgnih.gov
Axonal BranchingPromotesNeuronal culturesROCK inhibition nih.gov
SynaptogenesisPromotesSpinal cord injury modelsROCK inhibition nih.gov

Preclinical Investigations of Fasudil in Disease Models

Central Nervous System Disorders

Fasudil, a Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor, has demonstrated significant neuroprotective effects in various preclinical models of Alzheimer's disease. mdpi.com By targeting ROCK, which is involved in numerous cellular processes, this compound has been shown to interfere with key pathological cascades of AD, including the production of amyloid-beta (Aβ), phosphorylation of tau, synaptic loss, and neuronal cell death. alzdiscovery.org

Preclinical studies have consistently shown that this compound can reduce the burden of amyloid-beta, a primary component of the senile plaques found in AD brains. mdpi.comimrpress.com In APP/PS1 transgenic mice, treatment with this compound led to a notable decrease in Aβ levels. imrpress.com Similarly, in 3xTg-AD mice, peripheral administration of this compound for just two weeks reduced levels of both soluble Aβ and plaque-like deposits in the brain. mdpi.com

The mechanisms underlying this reduction are multifaceted. One identified pathway is the inhibition of the Nogo-A/NgR/RhoA signaling axis, which plays a role in Aβ metabolism. imrpress.com this compound treatment has been found to significantly reduce the levels of components within this pathway, thereby contributing to lower Aβ production. imrpress.com Other research suggests that ROCK inhibition by this compound may also influence Wnt signaling, a pathway implicated in Aβ production. nih.gov

Table 1: Effects of this compound on Amyloid-beta Pathology in Preclinical Models

ModelKey FindingsImplicated Mechanism
APP/PS1 Transgenic MiceDiminished β-amyloid plaque burden. imrpress.comInhibition of Nogo-A/NgR/RhoA signaling axis. imrpress.com
3xTg-AD MiceReduced levels of soluble Aβ (1-38, 1-40, 1-42) and senile plaque-like deposits. mdpi.comInhibition of Wnt signaling. nih.gov

This compound has also been shown to effectively address the pathology of tau, the main component of neurofibrillary tangles (NFTs). In multiple animal models, including APP/PS1 and the P301S tau transgenic mouse line (PS19), this compound treatment diminished hyper-phosphorylated tau protein (p-tau). imrpress.comrjraap.comeurekaselect.com Specifically, in PS19 mice, a significant, hippocampus-specific decrease in phosphorylated tau at the Ser202/Thr205 sites was observed. rjraap.comeurekaselect.com

Further mechanistic insights come from studies using three-dimensional neuro-spheroids generated from induced pluripotent stem cells of AD patients. In this model, this compound suppressed the increased levels of phosphorylated tau at four different residues (pTau181, 202, 231, and 396). nih.gov This effect was linked to this compound's ability to enhance the expression of AKT serine/threonine-protein kinase 1 (AKT1), which in turn suppresses tau phosphorylation. nih.gov Other ROCK inhibitors have been shown to decrease the activity of kinases like GSK3β and CDK5, which are involved in tau hyperphosphorylation. nih.gov

Table 2: Effects of this compound on Tau Pathology in Preclinical Models

ModelKey FindingsImplicated Mechanism
APP/PS1 Transgenic MiceDiminished tau protein pathology. imrpress.comGeneral ROCK inhibition.
PS19 Tau Transgenic MiceHippocampal-specific decrease in phosphorylated tau (Ser202/Thr205). rjraap.comeurekaselect.comNot specified.
AD Patient-Derived Neuro-spheroidsSuppression of phosphorylated tau at residues 181, 202, 231, and 396. nih.govEnhancement of AKT1 expression. nih.gov

Synaptic dysfunction and neuronal loss are core contributors to the cognitive decline seen in Alzheimer's disease. imrpress.com this compound has demonstrated a protective role against both of these processes. alzdiscovery.org In APP/PS1 mice, this compound treatment effectively improved synaptic function, as evidenced by the upregulation of well-established markers like growth-associated protein 43 (GAP-43) and synaptophysin. imrpress.com It also significantly alleviated neuronal apoptosis. imrpress.com

A key mechanism by which this compound protects synapses involves the Wnt-planar cell polarity (PCP) signaling pathway. kcl.ac.ukneurosciencenews.com This pathway, when overactive due to the presence of Aβ, promotes the disassembly and degradation of synapses. kcl.ac.ukneurosciencenews.com this compound, by inhibiting ROCK within this pathway, can shut off this synaptotoxic cascade and protect dendritic spines from degradation. kcl.ac.ukneurosciencenews.com Furthermore, this compound has been shown to reverse Aβ-induced neuronal apoptosis by preventing intracellular calcium overload and stabilizing mitochondrial membrane potential. nih.gov Studies have also confirmed that this compound reduces hippocampal neuron death in animal models of AD. alzdiscovery.org

Table 3: Effects of this compound on Synaptic Integrity and Neuronal Survival

ModelKey FindingsImplicated Mechanism
APP/PS1 Transgenic MiceUpregulated synaptic function markers (GAP-43, Synaptophysin); Alleviated neuronal apoptosis. imrpress.comInhibition of Nogo-A/NgR/RhoA signaling. imrpress.com
In vitro Aβ-treated neuronsProtected synaptic spines from degradation. kcl.ac.ukneurosciencenews.comInhibition of the Wnt-PCP signaling pathway. kcl.ac.ukneurosciencenews.com
Aβ-injected Rat ModelAttenuated neuronal loss and injury in the hippocampus. nih.govnih.govSuppression of neuroinflammatory response. nih.govnih.gov

By mitigating the core pathologies of Aβ, tau, synaptic loss, and neuronal death, this compound consistently leads to improved cognitive function in preclinical AD models. imrpress.com In APP/PS1 transgenic mice, this compound treatment rescued cognitive deficits. imrpress.com Similarly, in a rat model where Aβ was injected into the brain, this compound significantly ameliorated spatial learning and memory impairment. nih.govnih.gov

The cognitive enhancement is directly linked to the health and function of the hippocampus, a brain region critical for memory. This compound has been shown to protect against Aβ-induced hippocampal neurodegeneration, attenuating the loss of neurons in this area. nih.govnih.gov In a model of cognitive dysfunction, this compound treatment not only reversed cognitive decline but also increased the number of synapses in the hippocampus. alzdiscovery.orgalzdiscovery.org These findings suggest that this compound enhances cognitive function by preserving the structural and functional integrity of the hippocampus, protecting against the neurotoxic insults characteristic of Alzheimer's disease. nih.gov

Table 4: Effects of this compound on Cognitive Function and Hippocampal Integrity

ModelKey FindingsImplicated Mechanism
APP/PS1 Transgenic MiceAmeliorated cognitive deficits and behavioral deficits. imrpress.comReduced Aβ, p-tau, and neuronal apoptosis. imrpress.com
Aβ-injected Rat ModelAmeliorated spatial learning and memory impairment; Attenuated hippocampal neuronal loss. nih.govnih.govSuppression of neuroinflammation. nih.govnih.gov
Cerebral Streptozotocin ModelReversed cognitive decline and increased the number of hippocampal synapses. alzdiscovery.orgalzdiscovery.orgNot specified.

Neurodegenerative Diseases

Alzheimer's Disease (AD) Pathology
Neuroinflammation and Microglial Activity Modulation in AD Models

This compound has been shown to modulate neuroinflammatory processes in preclinical models of Alzheimer's disease (AD). In the P301S tau transgenic mouse line (PS19), which models neurodegenerative tauopathy, this compound administration resulted in a significant decrease of GFAP+ astrocytes in various brain regions nih.gov. Further investigations in APP/PS1 transgenic mouse models of AD revealed that this compound inhibits the activation of both microglia and astrocytes researchgate.net. This inhibitory effect is associated with a promotion of the anti-inflammatory M2 phenotype in microglia researchgate.net.

The mechanism underlying these anti-inflammatory effects appears to involve the downregulation of specific signaling pathways. Research indicates that this compound suppresses the TLR4/Myd88/NF-κB signaling pathway, which is known to be involved in the inflammatory activation of microglia researchgate.net. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α and the activation of NF-κB, thereby alleviating brain inflammatory damage frontiersin.orgalzdiscovery.org. This modulation of neuroinflammation and glial activity contributes to improved cognitive function and a reduction in the degeneration and loss of cholinergic neurons in AD mouse models researchgate.net.

Table 1: Effects of this compound on Neuroinflammation in AD Models

Model Key Finding Affected Markers/Pathways
P301S tau transgenic mice (PS19) Decreased number of GFAP+ astrocytes. GFAP
APP/PS1 transgenic mice Inhibited activation of microglia and astrocytes. TLR4/Myd88/NF-κB pathway
APP/PS1 transgenic mice Shifted microglial phenotype from pro-inflammatory M1 to anti-inflammatory M2. M1/M2 markers
Animal model of AD Decreased hippocampal inflammatory markers. IL-1β, TNF-α, NF-κB
Parkinson's Disease (PD) Pathophysiology

A central pathological hallmark of Parkinson's disease is the aggregation of the alpha-synuclein (B15492655) (α-Syn) protein. Preclinical studies have demonstrated that this compound can counteract this process through multiple mechanisms frontiersin.org. In both cell-free assays and H4 cell culture models, this compound treatment significantly reduced α-Syn aggregation nih.govresearchgate.net. This effect is not solely due to its well-known Rho-associated protein kinase (ROCK) inhibition. Nuclear magnetic resonance spectroscopy analysis revealed a direct binding of this compound to tyrosine residues Y133 and Y136 in the C-terminal region of the α-Syn protein nih.govresearchgate.netacs.org. The biological relevance of this direct interaction was confirmed using site-directed mutagenesis in cell culture models nih.govresearchgate.net.

In addition to direct binding, the effects of this compound are also mediated by ROCK inhibition researchgate.netnih.gov. By inhibiting ROCK, this compound downregulates several factors known to promote α-Syn aggregation, including NADPH-oxidase-derived oxidative stress and increases in intracellular calcium nih.gov. Furthermore, ROCK inhibition by this compound promotes autophagy, a cellular process that can clear protein aggregates nih.gov. In vivo studies using a transgenic mouse model overexpressing human α-Syn (A53T) confirmed these findings, showing a significant reduction of α-Syn pathology in the midbrain after long-term this compound treatment nih.govresearchgate.netneurology.org. This compound was observed to decrease both the number of cells with α-Syn inclusions and the size of these inclusions in dopaminergic neurons and glial cells researchgate.netnih.gov.

This compound has demonstrated significant neuroprotective effects on dopaminergic neurons, the primary cell type lost in Parkinson's disease. In both in vitro (1-methyl-4-phenylpyridinium, MPP+) and in vivo (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, MPTP) models of PD, the application of this compound led to a significant attenuation of dopaminergic cell loss frontiersin.orgnih.govnih.gov. Studies in MPTP-treated mice showed that this compound administration protected tyrosine hydroxylase-immunopositive neurons in the substantia nigra nih.govnih.gov.

Beyond protecting the neuronal cell bodies, this compound also preserves their terminals in the striatum. This is evidenced by analysis of the neurite network in vitro and measurements of striatal fiber density in vivo nih.govnih.gov. The preservation of these dopaminergic terminals is crucial, as their degeneration precedes neuronal death and is directly linked to the motor symptoms of PD nih.gov. The neuroprotective effects of this compound are mediated, at least in part, through the activation of the Akt survival pathway nih.govnih.gov. Furthermore, this compound intervention has been shown to enhance the expression of neurotrophic factors, including Glial cell line-Derived Neurotrophic Factor (GDNF) nih.govnih.gov.

The neuroprotective and regenerative effects of this compound at the cellular level translate into improved motor function in animal models of Parkinson's disease. In MPTP-mouse models, the administration of this compound led to significant motor function recovery frontiersin.orgneurology.orgnih.gov. This behavioral improvement is directly associated with the increased survival of dopaminergic neurons and the restoration of dopamine (B1211576) and its metabolites in the striatum frontiersin.orgneurology.orgnih.gov.

In transgenic α-Syn(A53T) mice, long-term this compound treatment improved both motor and cognitive functions, as measured by Catwalk™ gait analysis and novel object recognition tests, respectively nih.govresearchgate.net. The amelioration of behavioral and cognitive deficits in this model is linked to this compound's ability to reduce α-Syn pathology neurology.org. By preserving the nigrostriatal pathway and mitigating the core pathologies of PD, this compound effectively addresses the underlying causes of motor deficits observed in these preclinical models.

Table 2: Neuroprotective and Functional Effects of this compound in PD Models

Model Type Cellular/Molecular Effect Functional Outcome
MPTP Mouse Model Attenuated dopaminergic cell loss; preserved striatal terminals. Improved motor performance.
6-OHDA Rat Model Increased nigrostriatal regeneration. Improved motor behavior.
α-Syn(A53T) Transgenic Mice Reduced α-Syn pathology in the midbrain. Improved motor and cognitive functions.
MPP+ Cell Culture Model Attenuated dopaminergic cell loss; preserved neurite network. N/A

Neuroinflammation and oxidative stress are key contributors to the progressive neurodegeneration in Parkinson's disease nih.govcureparkinsons.org.uk. This compound has been shown to suppress both of these pathological processes in PD models michaeljfox.orgmdpi.com. In the MPTP-mouse model, this compound administration suppressed inflammatory responses, evidenced by decreased levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.govnih.gov. It also reduced the expression of Toll-like receptor 2 (TLR-2) and the activation of nuclear factor kappa B (NF-κB-p65) nih.govnih.gov.

Simultaneously, this compound mitigates oxidative stress by reducing the expression of inducible nitric oxide synthase (iNOS) and gp91Phox, a component of the NADPH oxidase enzyme complex nih.govnih.gov. A key mechanism for these effects is the modulation of microglial activity. This compound administration resulted in a shift of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuro-reparative M2 phenotype nih.gov. This shift is associated with an increased expression of anti-oxidative factors like NF-E2-related factor 2 (Nrf2) and heme oxygenase-1 (Hmox1) nih.gov. These effects are thought to be associated with the inhibition of ROCK and Glycogen Synthase Kinase 3β (GSK-3β) activity nih.gov.

Amyotrophic Lateral Sclerosis (ALS) Mechanisms

Preclinical research has identified this compound as a promising agent for Amyotrophic Lateral Sclerosis (ALS) by demonstrating its influence on several disease-relevant mechanisms. In the SOD1(G93A) mouse model of ALS, chronic this compound application resulted in prolonged survival and improved motor behavior neurology.orgnih.govfrontiersin.org.

At the cellular level, this compound was shown to increase the survival of motor neurons and foster neurite elongation in vitro neurology.org. In vivo, this translated to an increased size of motor neurons in the anterior horn of the spinal cord neurology.org. This compound also appears to modulate the glial response to neurodegeneration, as its application was accompanied by reduced astrogliosis and altered microglia numbers neurology.org. Furthermore, it attenuated the release of cytokines and chemokines from activated microglia, indicating a modulation of the neuroinflammatory environment neurology.orgalsnewstoday.com. Another key finding is that this compound increased the regenerative response at the neuromuscular junction, a critical site of pathology in ALS neurology.orgnih.gov. These multifaceted effects—promoting neuronal survival, modulating glial activity, and enhancing regeneration—underscore its potential in preclinical ALS models jwatch.orgflinders.edu.au.

Motor Neuron Preservation and Regeneration

Preclinical studies in animal models of amyotrophic lateral sclerosis (ALS) have demonstrated the potential of this compound to protect motor neurons and promote regeneration. alsnewstoday.comresearchgate.net In the SOD1G93A transgenic mouse model of ALS, this compound treatment has been shown to significantly prevent the loss of motor neurons in the lumbar anterior horn of the spinal cord. nih.gov This neuroprotective effect is associated with a delay in disease onset and an extension of survival time. nih.gov

The mechanism behind this protection involves the inhibition of Rho-associated protein kinase (ROCK). nih.gov The activation of ROCK by the mutant SOD1G93A protein is believed to down-regulate the pro-survival Akt signaling pathway, leading to neuronal cell death. nih.gov this compound, by suppressing ROCK activation, helps to maintain the PTEN/Akt pathway, thereby protecting neurons from degeneration. nih.govfrontiersin.org Beyond just survival, preclinical research indicates that this compound also plays a role in preventing axonal degeneration and stimulating axonal regeneration. researchgate.netnih.gov Studies have shown that this compound treatment can improve motor function and the regeneration of connections between nerves and muscle cells in ALS animal models. researchgate.net In symptomatic male SOD1G93A mice, this compound was observed to significantly improve motor behavior. nih.gov

Table 1: Summary of this compound's Effects on Motor Neurons in Preclinical ALS Models
ModelKey FindingObserved OutcomeReference
SOD1G93A Transgenic MiceMotor Neuron ProtectionSignificantly prevented motor neuron loss in the lumbar spinal cord. nih.gov
SOD1G93A Transgenic MiceFunctional ImprovementDelayed disease onset, prolonged survival, and improved motor performance. nih.govfrontiersin.orgnih.gov
In Vitro / In Vivo ALS ModelsMechanism of ActionInhibited ROCK activation, leading to increased phosphorylated Akt and neuronal protection. nih.govfrontiersin.org
Experimental ALS ModelsAxonal RegenerationPrevented axonal degeneration and stimulated the regeneration of neuromuscular junctions. researchgate.net
Microglial Activation Reduction Strategies

This compound has been shown to modulate the neuroinflammatory response by reducing the activation of microglia, the resident immune cells of the central nervous system. alsnewstoday.com In various disease models, this compound treatment leads to a decrease in the pro-inflammatory M1 phenotype of microglia and promotes a shift towards the anti-inflammatory M2 phenotype. nih.govnih.gove-century.us

In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound administration significantly decreased the presence of M1 microglia (CD11b+iNOS+ and CD11b+TNF-α+) and increased the number of M2 microglia (CD11b+IL-10+). nih.gov This shift is critical as M1 microglia release pro-inflammatory cytokines that can exacerbate neuronal damage, while M2 microglia are involved in tissue repair and resolution of inflammation. nih.gov Studies using BV-2 microglial cell lines have confirmed that this compound treatment induces this phenotype polarization, primarily by suppressing the M1 phenotype and its functions, such as the production of tumor necrosis factor-alpha (TNF-α). nih.gov

The mechanism for this effect appears to involve the downregulation of key inflammatory signaling pathways. Research in transgenic Alzheimer's disease mice suggests that this compound inhibits the activation of microglia and astrocytes by downregulating the TLR4/Myd88/NF-κB pathway, which is crucial for initiating inflammatory responses. researchgate.net By inhibiting this pathway, this compound reduces the expression of pro-inflammatory factors like interleukin-1β (IL-1β) and TNF-α. e-century.usnih.gov

Huntington's Disease Pathophysiology

Preclinical investigations have explored the therapeutic potential of this compound in animal models of Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin gene. mdpi.com Research in a mouse model of HD has shown that treatment with this compound can produce significant therapeutic effects. nih.gov

Furthermore, a broader analysis of gene expression in the brains of Alzheimer's model mice treated with this compound revealed that the drug tends to reverse the transcriptional changes observed in multiple neurodegenerative diseases, including Huntington's disease. mdpi.com This suggests that this compound may counteract the pathological gene expression pathways that are upregulated in HD. mdpi.com By inhibiting ROCK, this compound is thought to interfere with the downstream cellular processes that contribute to neuronal dysfunction and death in this condition. mdpi.com

Multiple Sclerosis (MS) Neuroprotection and Inflammatory Regulation

In preclinical models of multiple sclerosis (MS), specifically experimental autoimmune encephalomyelitis (EAE), this compound has demonstrated significant neuroprotective and anti-inflammatory effects. nih.gov this compound treatment has been shown to alleviate the severity of EAE, attenuating the characteristic demyelination and neuroinflammation associated with the disease. nih.govnih.gov

Both oral and parenteral administration of this compound was effective in preventing the development of EAE in mice. tohoku.ac.jp The treatment resulted in a marked decrease in inflammatory cell infiltration into the central nervous system. tohoku.ac.jp A key mechanism of action is the modulation of the immune response. This compound has been found to reduce the proliferation of lymphocytes and down-regulate the production of pro-inflammatory cytokines such as IL-17 and interferon-gamma (IFN-γ), while shifting the balance towards anti-inflammatory Th2 responses. nih.govtohoku.ac.jp

Progressive Supranuclear Palsy and Corticobasal Syndrome Investigations

Progressive supranuclear palsy (PSP) and corticobasal syndrome (CBS) are neurodegenerative tauopathies characterized by the accumulation of abnormal tau protein in the brain. nih.govfrontiersin.orgresearchgate.netelsevierpure.com Human autopsy data has revealed that the protein levels of Rho-associated protein kinases, ROCK1 and ROCK2, are elevated in the brains of patients with PSP and corticobasal degeneration. nih.govalzdiscovery.org This finding suggests that the ROCK signaling pathway is pathologically activated in these diseases, making it a rational therapeutic target. nih.gov

This compound, as a clinically approved ROCK inhibitor, has been investigated for its potential to combat the tau accumulation central to these disorders. nih.gov In a Drosophila (fruit fly) model of tauopathy, this compound treatment suppressed the rough eye phenotype, a visible marker of neurodegeneration, and mitigated the levels of pathogenic tau by inducing autophagic pathways. nih.gov These preclinical findings highlight the potential of ROCK inhibitors like this compound as a mechanism-based approach to reduce tau levels in PSP and CBD. nih.gov Based on this rationale, clinical trials have been initiated to investigate the effects of this compound (referred to as BRAVYL) in patients with PSP and CBS. woolseypharma.com

General Dementia and Cognitive Dysfunction Research

In an APP/PS1 transgenic mouse model of AD, this compound administration improved learning and memory ability. bohrium.com This cognitive improvement was accompanied by a reduction in neuronal apoptosis in the hippocampus. bohrium.com Similarly, in another animal model of AD, high-dose this compound improved cognition and decreased the death of hippocampal neurons. alzdiscovery.org It also reduced inflammatory markers in the hippocampus, including IL-1β, TNF-α, and NF-κB. alzdiscovery.org Other studies in APP/PS1 mice confirmed that this compound can decrease senile plaques and neurofibrillary tangles in the hippocampus. frontiersin.org

The neuroprotective effects of this compound also extend to mitigating oxidative stress, a critical factor in AD pathogenesis. bohrium.com Treatment with this compound elevated the concentration of antioxidative substances and decreased lipid peroxides in the brains of AD model mice. bohrium.com In aged rats, daily injections of this compound were associated with dose-dependent improvements in cognition. alzdiscovery.org Furthermore, in a rat model of cognitive dysfunction induced by streptozotocin, this compound treatment reversed cognitive decline and increased the number of synapses in the hippocampus. alzdiscovery.org A global gene expression analysis demonstrated that this compound tends to drive gene expression in a reverse sense to that seen in the brains of patients with neurodegenerative diseases, further bolstering its potential as a therapeutic agent. mdpi.com

Table 2: Preclinical Findings of this compound in Dementia and Cognitive Dysfunction Models
Animal ModelKey Pathological FeatureEffect of this compoundReference
APP/PS1 Transgenic Mice (AD)Cognitive Deficits, Neuronal ApoptosisImproved learning and memory; inhibited neuronal apoptosis. bohrium.com
Animal Model of ADCognitive Decline, NeuroinflammationImproved cognition; decreased hippocampal neuron death and inflammatory markers (IL-1β, TNF-α, NF-κB). alzdiscovery.org
APP/PS1 Transgenic Mice (AD)Oxidative StressIncreased antioxidative substances and decreased lipid peroxides. bohrium.com
Streptozotocin-induced Cognitive Dysfunction (Rats)Cognitive Decline, Synaptic LossReversed cognitive decline and increased the number of hippocampal synapses. alzdiscovery.org
Aged RatsAge-related Cognitive ImpairmentProduced dose-dependent improvements in cognition. alzdiscovery.org
P301S tau Transgenic Mice (Tauopathy)Tau PhosphorylationShowed a significant negative correlation between brain levels of phosphorylated tau and this compound levels. frontiersin.orgnih.gov

Cerebral Ischemic Injury and Vasospasm

This compound is clinically approved and used in Japan and China for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage (SAH). alzdiscovery.orgalzdiscovery.orgnih.gov This clinical application is supported by extensive preclinical evidence demonstrating its efficacy in models of cerebral ischemic injury. This compound functions as a potent vasodilator, which is a primary mechanism for its effectiveness against vasospasm. mdpi.com

Preclinical research has elucidated several therapeutic effects of this compound in the context of ischemic injury. It ameliorates hemodynamic dysfunction and inflammation, both of which are key pathological processes in the development of delayed cerebral vasospasm after SAH. nih.gov In addition to its vasodilatory effects, which can improve collateral blood flow in acute stroke, this compound also exhibits anti-inflammatory and anti-edema properties in the acute to subacute stages. grantome.com In models of acute ischemic stroke, this compound has been shown to protect nerve cells and promote axonal regeneration. nih.gov A meta-analysis of preclinical studies also found that this compound improves various measures of cardiovascular health, which is relevant to ischemic injury. alzdiscovery.orgnih.gov

Table 3: Summary of this compound's Effects in Preclinical Cerebral Ischemia Models
Model TypePrimary Outcome MeasuredReported Effect of this compoundReference
Meta-Analysis of Experimental StrokeInfarct VolumeReduced infarct volume by an average of 37%. grantome.com
Meta-Analysis of Experimental StrokeNeurological ScoresImproved neurological scores by an average of 41%. grantome.com
Subarachnoid Hemorrhage (SAH) ModelsHemodynamic Dysfunction & InflammationAmeliorated vasospasm-related hemodynamic issues and inflammation. nih.gov
Acute Ischemic Stroke ModelsNeuroprotection & RegenerationProtected nerve cells and promoted axonal regeneration. nih.gov
Myocardial Ischemia/ReperfusionMyocardial Infarct SizeReduced myocardial infarct size and improved cardiac function. nih.gov

Compound Reference Table

Table 4: Chemical Compounds Mentioned in the Article
Compound Name
This compound
Hydroxythis compound
Interferon-gamma (IFN-γ)
Interleukin-1 beta (IL-1β)
Interleukin-10 (IL-10)
Interleukin-17 (IL-17)
Streptozotocin
Tumor necrosis factor-alpha (TNF-α)
Y-27632

Cardiovascular System Disorders

This compound's therapeutic potential extends to cardiovascular diseases, with a notable focus on ischemic-reperfusion injury.

In animal models of myocardial ischemia/reperfusion (I/R) injury, this compound has been shown to exert a cardioprotective function. nih.govfrontiersin.org A meta-analysis of preclinical studies concluded that animals treated with this compound had a reduced myocardial infarct size, lower levels of cardiac enzymes, and improved systolic and diastolic functions compared to control groups. nih.govfrontiersin.org

The mechanisms underlying this cardioprotection are multifaceted and include:

Inhibition of Apoptosis: this compound treatment was associated with a reduction in cardiomyocyte apoptosis. cellmolbiol.orgplos.org In a rat model, this compound reduced the myocardial cell apoptosis rate by 26.4% and decreased the expression level of Rho-ROCK kinase activity by 18.3%. cellmolbiol.org

Attenuation of Endoplasmic Reticulum (ER) Stress: this compound has been found to decrease the expression of GRP78, a marker of ER stress, during the early phase of reperfusion. plos.org

Reduction of Oxidative Stress and Inflammation: this compound helps to relieve inflammation and oxidative stress that occur during I/R injury. nih.govfrontiersin.org

Improved Coronary Vasodilation: The compound improves blood flow in the coronary vessels. nih.govfrontiersin.org

Table 3: Cardioprotective Effects of this compound in Preclinical Myocardial I/R Injury Models

FindingPercentage Change/ObservationSource(s)
Myocardial Infarct SizeReduced nih.govfrontiersin.org
Cardiac EnzymesLower levels nih.govfrontiersin.org
Systolic and Diastolic FunctionImproved nih.govfrontiersin.org
Myocardial Ischemic AreaReduced by 32.5% cellmolbiol.org
Cardiomyocyte Apoptosis RateDecreased by 26.4% cellmolbiol.org
Rho-ROCK Kinase ActivityReduced by 18.3% cellmolbiol.org

Pulmonary Hypertension (PH)

In preclinical models of pulmonary hypertension (PH), this compound has been shown to both prevent and reverse pulmonary arterial remodeling. nih.gov In a rat model of end-stage PH with left heart disease, therapy with this compound reversed the hemodynamic disorder and prevented pulmonary vascular remodeling. nih.gov The blockade of ROCK signaling by this compound led to a decrease in the protein levels of endothelin-1 (B181129) and the mRNA expression levels of the endothelin A receptor, while promoting the production of nitric oxide. nih.gov Furthermore, this compound inhibited the proliferation of pulmonary artery smooth muscle cells. nih.govsemanticscholar.org In a SU5416 plus hypoxia-induced rat model of PH, a novel synthetic drug derived from this compound, this compound dichloroacetate (B87207) (FDCA), effectively alleviated the increase in right ventricular systolic pressure and attenuated pulmonary vascular and right ventricular remodeling. nih.gov These findings suggest that this compound and its derivatives may be promising therapeutic agents for impeding the development of end-stage PH. nih.gov

Modulation of Hemodynamic Parameters

Preclinical and clinical investigations have demonstrated the effects of this compound on various hemodynamic parameters. In a study involving patients with congenital heart defects and severe pulmonary arterial hypertension (PAH), a 30-minute intravenous infusion of this compound resulted in significant reductions in both systolic and mean pulmonary artery pressure (sPAP and mPAP). jst.go.jp Specifically, sPAP decreased from a baseline of 104.51 ± 17.87 mmHg to 89.77 ± 16.04 mmHg, and mPAP decreased from 65.37 ± 13.55 mmHg to 57.28 ± 13.97 mmHg. jst.go.jp Furthermore, pulmonary vascular resistance (PVR) was significantly reduced from 10.66 ± 5.93 Wood units to 8.36 ± 5.02 Wood units. jst.go.jp There were no significant changes observed in systemic artery pressure (SAP), cardiac index (CI), systemic vascular resistance (SVR), or artery oxygen saturation (SaO2). jst.go.jp

Another study on patients with PAH showed that this compound inhalation significantly reduced mean PAP. tohoku.ac.jp A meta-analysis of short-term trials also confirmed that this compound administration led to statistically significant improvements in mPAP, sPAP, PVR, SVR, and CI in patients with pulmonary hypertension. thieme-connect.com In chronically prepared, late-gestation fetal sheep, a low-dose infusion of this compound caused a sustained increase in left pulmonary artery blood flow (QLPA) and a decrease in PVR over a two-hour period, without changing the mean pulmonary artery pressure. nih.gov

Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Pulmonary Arterial Hypertension
ParameterBaselineAfter 30-min this compound InfusionP-value
Systolic Pulmonary Artery Pressure (mmHg)104.51 ± 17.8789.77 ± 16.04<0.01
Mean Pulmonary Artery Pressure (mmHg)65.37 ± 13.5557.28 ± 13.97<0.01
Pulmonary Vascular Resistance (Wood units)10.66 ± 5.938.36 ± 5.02<0.01

Stable Angina Pectoris

Improvement of Exercise Tolerance and ST-Segment Depression

Clinical trials have evaluated the efficacy of this compound in patients with stable angina pectoris. A multicenter, double-blind, placebo-controlled, phase 2 trial involving 84 patients demonstrated that this compound significantly increased the time to ≥1 mm ST-segment depression during exercise testing at both peak and trough drug levels compared to placebo (172.1 s vs. 44.0 s and 92.8 s vs. 26.4 s, respectively). jacc.orgnih.gov While exercise duration was numerically greater in the this compound group, the difference compared to placebo was not statistically significant. jacc.orgnih.gov Notably, this compound did not significantly affect heart rate or blood pressure. jacc.orgnih.gov

Another multicenter phase II study examined the anti-anginal effects of this compound in patients with stable effort angina. researchgate.netnih.gov In this research, this compound treatment significantly prolonged both the maximum exercise time and the time to the onset of 1-mm ST-segment depression on a treadmill exercise test (p < 0.01 for both). researchgate.netnih.gov A significant dose-response relationship was observed for an exercise tolerance index, which combined the effects on exercise time and ST-segment depression. researchgate.netnih.gov Throughout the treatment, blood pressure and heart rate during exercise remained unchanged. researchgate.net

Carotid Artery Stenosis and Endothelial Function

The role of this compound in vascular remodeling associated with carotid artery stenosis has been investigated in preclinical models. In a mouse model where partial ligation of the left common carotid artery (LCA) was performed to induce changes in blood flow, treatment with this compound was shown to prevent intima-media thickening. nih.govspandidos-publications.com Mice treated with this compound developed a significantly smaller intima-media thickness compared to untreated mice following the ligation procedure. nih.gov Immunohistochemical analysis revealed a reduction in vascular smooth muscle cell proliferation and fewer CD45+ inflammatory cells in the vessel walls of the this compound-treated group. nih.gov These findings suggest that the inhibition of the Rho-kinase pathway by this compound can attenuate the vascular remodeling that occurs in response to hemodynamic changes. nih.govspandidos-publications.com Endothelial dysfunction is recognized as a key factor in the development of atherosclerosis, impacting vasodilation and promoting inflammation. mdpi.com

Raynaud's Phenomenon and Microcirculatory Effects

The efficacy of this compound in treating Raynaud's phenomenon (RP) secondary to systemic sclerosis (SSc) was assessed in a double-blind, placebo-controlled, randomized, crossover study. nih.govnih.gov Seventeen patients received single oral doses of 40 mg this compound, 80 mg this compound, or a placebo before undergoing a standardized cold challenge. nih.govnih.gov

The primary outcomes were the time to recover 50% and 70% of the pre-challenge skin temperature. The results showed no statistically significant differences between the groups. nih.gov The average time to 50% recovery was 7.9 minutes for placebo, 7.5 minutes for 40 mg this compound, and 8.2 minutes for 80 mg this compound. nih.gov Similarly, the time to 70% recovery was 18.2 minutes for placebo, 15.0 minutes for 40 mg this compound, and 17.1 minutes for 80 mg this compound. nih.gov While digital blood flow measurements, assessed by laser Doppler, were higher in the this compound-treated groups compared to placebo, these differences were not statistically significant. nih.gov The study concluded that a single oral dose of this compound was not associated with a significant benefit in skin temperature recovery time or digital blood flow after a cold challenge in this patient population. nih.gov

Table 2: Skin Temperature Recovery Time After Cold Challenge in Raynaud's Phenomenon Patients
Treatment GroupAverage Time to 50% Recovery (minutes)Average Time to 70% Recovery (minutes)
Placebo7.918.2
This compound 40 mg7.515.0
This compound 80 mg8.217.1

Atherosclerosis Progression Modulation

The Rho/ROCK pathway is understood to be substantially involved in the inflammatory and arteriosclerotic processes that characterize atherosclerosis. nih.gov Multiple studies in experimental models have indicated that ROCK is a critical contributor to the inflammatory atherosclerotic process. nih.gov this compound, as a ROCK inhibitor, has been investigated for its potential to modulate these processes. Research in animal models of vascular injury and arteriosclerosis has demonstrated a positive effect of this compound. spandidos-publications.com By inhibiting the ROCK signaling pathway, this compound may interfere with the mechanisms that promote inflammation and remodeling within the arterial wall, which are central to the progression of atherosclerosis. nih.govnih.gov

Heart Failure and Ventricular Remodeling

This compound's effects on heart failure and ventricular remodeling have been explored in animal models. In a rat model of isoproterenol-induced heart failure, this compound was found to effectively inhibit the development of heart failure, as assessed by biometric, hemodynamic, and histological examinations. nih.govresearchgate.net The study also noted that this compound suppressed the isoproterenol-induced expression of ROCK-1 mRNA. nih.gov

In a mouse model of myocardial infarction (MI), this compound treatment was shown to alleviate cardiac dysfunction. europeanreview.org Echocardiography revealed that mice in the high-dose this compound group had significantly increased left ventricular ejection fraction (EF) and fractional shortening (FS), along with improvements in the ventricular structure, compared to the untreated MI group. europeanreview.org Furthermore, this compound treatment was associated with reduced cardiomyocyte oxidative stress and apoptosis. europeanreview.org Another study in mice subjected to pressure overload or MI found that ROCK inhibition with this compound reduced interstitial fibrosis in both models. citexs.com In the MI model, this compound treatment also suppressed left ventricular cavity dilatation and dysfunction. citexs.com

Renal System Disorders

This compound has been investigated in various preclinical models of renal system disorders, demonstrating potential therapeutic effects through multiple mechanisms of action. Research has focused on its role in mitigating the pathogenesis of diabetic nephropathy, protecting against acute kidney injury induced by sepsis and chemotherapy, and preventing the progression of renal fibrosis.

Diabetic Nephropathy Pathogenesis

Hyperglycemia-induced inflammation and fibrosis are critical to the pathogenesis of diabetic nephropathy. nih.gov The Rho/Rho-kinase pathway is implicated in the upregulation of transforming growth factor-beta (TGF-beta), connective tissue growth factor (CTGF), and NAD(P)H oxidase in the diabetic kidney. nih.gov Preclinical studies in streptozotocin-induced diabetic rat models have shown that this compound can attenuate the development of diabetic nephropathy. nih.gov

In these models, this compound treatment abolished the increase in urinary excretion of albumin and 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative stress. nih.gov It also prevented the upregulation of TGF-beta, CTGF, and NOX4 mRNA (a catalytic subunit of NAD(P)H oxidase) in the renal cortex. nih.gov Notably, these effects were achieved without altering blood glucose or blood pressure levels in the diabetic animal models. nih.gov

Further research suggests that this compound's mechanism in diabetic nephropathy involves the regulation of macrophage polarization. nih.gov In diabetic mice, this compound treatment was found to decrease the prevalence of pro-inflammatory M1-type macrophages while increasing the number of anti-inflammatory M2-type macrophages. nih.gov This shift in macrophage balance is associated with reduced renal injury and a slowing of the progression of diabetic nephropathy. nih.gov

Table 1: Effects of this compound in a Diabetic Rat Model of Nephropathy

Biomarker Effect in Diabetic Rats Effect of this compound Treatment
Urinary Albumin Increased Abolished Increase nih.gov
Urinary 8-OHdG Increased Abolished Increase nih.gov
Renal Cortex Rho Activity Enhanced Not specified
Renal Cortex TGF-beta mRNA Up-regulated Abolished Up-regulation nih.gov
Renal Cortex CTGF mRNA Up-regulated Abolished Up-regulation nih.gov

Sepsis-Induced Acute Kidney Injury (AKI) Mechanisms

Sepsis-associated acute kidney injury (S-AKI) is a severe complication characterized by inflammation, oxidative stress, and renal dysfunction. nih.govnih.gov this compound has demonstrated significant anti-inflammatory, antioxidant, and nephroprotective effects in rat models of S-AKI. nih.govnih.gov Treatment with this compound led to marked improvements in kidney function markers, such as BUN and creatinine, and reduced levels of plasma malondialdehyde and TNF-α, indicating a decrease in oxidative stress and systemic inflammation. mdpi.comresearchgate.net Histological analysis revealed that this compound treatment alleviated renal damage, with less tubular necrosis and interstitial inflammation. nih.govnih.gov

The protective effects of this compound in S-AKI are primarily attributed to its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT-3) and the NOD-like receptor family pyrin domain containing 3 (NLRP-3) signaling pathways. nih.govnih.gov The STAT-3 pathway is central to cytokine signaling during sepsis, and its inhibition is a key anti-inflammatory mechanism. nih.gov The NLRP-3 inflammasome's activation contributes to pyroptosis, an inflammatory form of cell death that exacerbates organ dysfunction in sepsis. nih.gov By suppressing the expression of both STAT-3 and NLRP-3 in renal tissues, this compound modulates these critical inflammatory pathways, thereby mitigating kidney injury. nih.govnih.gov

Table 2: Impact of this compound on Sepsis-Induced Acute Kidney Injury Markers

Marker Observation in Sepsis Model Effect of this compound Treatment
Kidney Function (BUN, Creatinine) Impaired Marked Improvement mdpi.com
Oxidative Stress (Malondialdehyde) Increased Significantly Decreased mdpi.comresearchgate.net
Systemic Inflammation (TNF-α) Increased Significantly Decreased mdpi.com
Renal Tissue Damage Tubular necrosis, interstitial inflammation Alleviated Damage nih.govnih.gov
STAT-3 Expression Increased Suppressed nih.govnih.gov

Cisplatin-Induced Kidney Injury Attenuation

Cisplatin (B142131) is a potent chemotherapy drug whose use is often limited by its nephrotoxicity. nih.gov Metabolomic studies have been employed to understand the protective mechanisms of this compound against cisplatin-induced kidney injury in mouse models. nih.govnih.gov These analyses revealed significant differences in the metabolic profiles of kidney tissues between untreated, cisplatin-treated, and this compound-co-treated groups. nih.govnih.gov

Metabolomic profiling identified 68 endogenous differential metabolites, indicating that this compound's protective effect is linked to the modulation of key metabolic pathways. nih.govnih.gov The primary mechanism by which this compound attenuates cisplatin-induced renal injury is through the modulation of lipid and amino-acid metabolism. nih.govnih.gov These findings suggest that this compound could potentially be used to mitigate kidney damage in the early stages of cisplatin treatment. nih.govnih.gov

Renal Fibrosis Prevention

Renal fibrosis is a common final pathway for most chronic kidney diseases. nih.govnih.gov The Rho/Rho-associated coiled-coil kinase (ROCK) signaling pathway is known to be involved in these fibrotic processes. nih.govnih.gov In a mouse model of unilateral ureteral obstruction (UUO), a common method for inducing renal interstitial fibrosis, this compound administration attenuated histological changes and reduced the accumulation of collagen and other extracellular matrix proteins. nih.govnih.gov

This compound was shown to suppress the expression of α-smooth muscle actin (α-SMA), a marker for myofibroblasts, which are key producers of the extracellular matrix in fibrosis. nih.govnih.gov This effect is achieved by inhibiting the transformation of renal intrinsic cells into myofibroblasts. nih.govnih.gov Furthermore, this compound was found to inhibit the TGF-β-Smad signaling pathway, a critical pathway in fibrosis, and to attenuate the infiltration of macrophages into the kidney interstitium. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Streptozotocin
8-hydroxydeoxyguanosine
Cisplatin

Inhibition of Epithelial-Myofibroblast Transdifferentiation

Epithelial-Myofibroblast Transdifferentiation (EMT) is a critical pathological process implicated in tissue fibrosis, where epithelial cells acquire a myofibroblast-like phenotype. This transformation is a key contributor to the progression of fibrotic diseases such as diabetic nephropathy jst.go.jp. Investigations into the effects of this compound have demonstrated its ability to inhibit this cellular process.

In a model using human renal tubular epithelial HK-2 cells, exposure to high glucose was found to induce a fibroblast-like phenotype. This change was characterized by a decrease in the expression of the epithelial marker E-cadherin and an increase in the expression of mesenchymal markers, including vimentin (B1176767) and α-smooth muscle actin (α-SMA) jst.go.jp. Treatment with this compound was shown to reverse these high glucose-induced changes, preserving the epithelial characteristics of the cells jst.go.jpmagtechjournal.com. This compound's mechanism in this context is linked to its ability to reduce the secretion of transforming growth factor-beta 1 (TGF-β1), a potent profibrogenic cytokine, thereby inhibiting the EMT process magtechjournal.com. Further studies have confirmed that this compound can suppress the transformation of renal intrinsic cells into myofibroblasts, providing an experimental basis for its potential use in preventing and treating renal fibrosis nih.gov.

Table 1: Effect of this compound on EMT Markers in High-Glucose-Treated HK-2 Cells

Marker Change Induced by High Glucose Effect of this compound Treatment
E-cadherin Decreased Expression Increased Expression / Reversal of Decrease jst.go.jpmagtechjournal.com
α-SMA Increased Expression Decreased Expression jst.go.jpmagtechjournal.com
Vimentin Increased Expression Reversal of Increase jst.go.jp

| TGF-β1 | Increased Secretion | Decreased Secretion magtechjournal.com |

Hepatic System Disorders

Liver Fibrosis Management

This compound, a Rho-kinase inhibitor, has been investigated for its therapeutic effects on liver fibrosis nih.govbohrium.com. Studies in mouse models of liver fibrosis induced by thioacetamide (B46855) (TAA) have shown that this compound treatment can protect against liver injury and significantly decrease collagen deposition nih.govnih.gov. The anti-fibrotic effects of this compound are mediated through a dual mechanism involving the activation of the immune system's Natural Killer (NK) cells and the direct suppression of hepatic stellate cells (HSCs) nih.govnih.govwjgnet.comnih.gov.

The immune response, particularly the activity of Natural Killer (NK) cells, plays a significant role in the progression and treatment of liver fibrosis nih.gov. Research indicates that this compound treatment promotes the activation of hepatic NK cells nih.govwjgnet.com. Flow cytometry analysis in fibrotic mouse models revealed that this compound administration led to the elevation of NK cell activation markers such as CD69 and NKG2D nih.gov. This activation of NK cells is crucial as they contribute to the elimination of activated hepatic stellate cells, a key event in the resolution of fibrosis nih.gov. Studies have shown that this compound treatment can increase NK cell cytotoxicity by activating the extracellular signal-related kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways wjgnet.com.

Hepatic stellate cells (HSCs) are central to the pathogenesis of liver fibrosis wjgnet.com. Upon liver injury, these cells become activated, proliferate, and are the primary source of extracellular matrix accumulation. This compound has been shown to directly target these cells by inhibiting their proliferation and promoting apoptosis nih.govwjgnet.comresearchgate.net. In-vitro studies using the human hepatic stellate cell line LX2 demonstrated that this compound induces apoptosis and inhibits proliferation wjgnet.comresearchgate.net. This effect is associated with a decrease in the expression of α-SMA and TGF-β1, key markers of HSC activation nih.govwjgnet.comresearchgate.net.

Table 2: In Vitro Effects of this compound on Human Hepatic Stellate (LX2) Cells

Parameter Finding
Proliferation This compound inhibited the proliferation of LX2 cells wjgnet.comresearchgate.net.
Apoptosis This compound directly promoted the apoptosis of LX2 cells wjgnet.comresearchgate.net.
α-SMA Expression Treatment with this compound decreased levels of α-SMA nih.govwjgnet.comresearchgate.net.

| TGF-β1 Expression | Treatment with this compound decreased levels of TGF-β1 nih.govwjgnet.comresearchgate.net. |

Ocular System Disorders

Glaucoma and Ocular Hypertension

Glaucoma is a group of progressive optic neuropathies, and elevated intraocular pressure (IOP) is a major risk factor for the disease's development and progression nih.gov. Rho-kinase (ROCK) inhibitors, such as this compound, represent a class of medications developed to lower IOP nih.gov. These inhibitors work by targeting the trabecular meshwork, enhancing the outflow of aqueous humor to reduce pressure within the eye researchgate.net.

This compound has demonstrated a beneficial effect in lowering IOP in patients with primary open-angle glaucoma (POAG) mdpi.com. A clinical study involving patients with end-stage POAG investigated the ocular hypotensive efficacy of topical this compound. The results showed that topical administration of this compound led to a statistically significant reduction in IOP nih.gov. Though its hydrophilic nature can limit ocular permeation, its effectiveness has paved the way for the development of derivatives with more potent activity, such as Ripasudil, which was the first ROCK inhibitor approved for glaucoma treatment in Japan researchgate.netmdpi.com.

Table 3: Ocular Hypotensive Effect of Topical this compound in End-Stage Glaucoma Patients

Parameter Baseline (Mean) Post-Treatment Reduction (Mean)

| Intraocular Pressure (IOP) | 53.5 ± 3.4 mm Hg | -8.75 ± 2.2 mm Hg (at 4 hours post-application) nih.gov |

Other Investigational Preclinical Applications

Cancer Biology and Therapeutic Potential

The role of the Rho/ROCK signaling pathway in cancer progression has led to preclinical investigations of this compound as a potential anti-cancer agent. This pathway is involved in crucial aspects of cancer cell behavior, including morphology, adhesion, motility, and invasion.

In vitro studies have shown that this compound and its active metabolite, hydroxythis compound, can inhibit the motility and migration of various cancer cell lines, including breast cancer and fibrosarcoma cells aacrjournals.org. Treatment with this compound induced morphological changes in tumor cells and inhibited Rho kinase activity within these cells aacrjournals.org.

In animal models, this compound has demonstrated efficacy in reducing tumor progression. It has been shown to reduce the dissemination of cancer in the peritoneal cavity, inhibit blood-borne metastasis to the lungs, and prevent the early establishment of breast tumors in the mammary fat pad aacrjournals.org. In models of hepatocellular carcinoma (HCC), this compound was effective in inhibiting tumor growth nih.gov. For small-cell lung cancer (SCLC), this compound treatment was found to inhibit tumor growth, promote structural maturity, and induce apoptosis in a xenograft mouse model.

Endometriosis Pathophysiology

Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus, often leading to fibrosis, scarring, and functional tissue alterations nih.gov. Preclinical research suggests that the Rho/ROCK signaling pathway is implicated in the pathogenesis of this condition nih.gov. Investigations into this compound have focused on its effects on endometriotic stromal cells (ECSCs), which play a crucial role in the development of the disease.

Studies have shown that this compound significantly inhibits the proliferation and contractility of human ECSCs. nih.govoup.com It also induces apoptosis (programmed cell death) and causes cell cycle arrest in the G2/M phase. nih.govoup.com Morphological observations revealed that this compound suppresses the attachment of ECSCs to collagen fibers and reduces cell density. nih.govoup.com

At the molecular level, this compound administration was found to inhibit the expression of several key proteins involved in cell structure and signaling, including α-smooth muscle actin, RhoA, ROCK-I, and ROCK-II. nih.govoup.com Furthermore, it down-regulated anti-apoptotic factors like Bcl-2 and Bcl-xL, while up-regulating cell cycle inhibitors p16INK4a and p21Waf1/Cip1. nih.govoup.com These findings collectively suggest that by targeting the ROCK pathway, this compound can counteract the cellular processes that contribute to the development of endometriosis. oup.com

Model/SystemKey FindingsMolecular Targets/Pathways Affected
Human Endometriotic Stromal Cells (ECSCs)Inhibited cell proliferation and contractility; Induced apoptosis and cell cycle arrest (G2/M phase); Suppressed attachment to collagen fibers.Inhibition of RhoA, ROCK-I, ROCK-II, α-smooth muscle actin; Down-regulation of Bcl-2, Bcl-xL; Up-regulation of p16, p21.

Longevity Research and Aging Processes

The potential role of this compound in modulating aging processes and promoting longevity has been explored in preclinical models. Research in this area has identified the inhibition of protein kinases as a potential strategy to extend lifespan.

In a screening study of various protein kinases, this compound was identified as a compound capable of increasing the lifespan of the fruit fly, Drosophila. The study reported a 14.5% increase in lifespan in flies treated with this compound. alzdiscovery.org Another potential mechanism through which this compound may influence aging is by inducing autophagy, a cellular process that involves the degradation and recycling of damaged cellular components. A transcriptional network analysis identified that this compound induces a transcriptional response similar to other drugs known to promote autophagy, and this effect was confirmed in human fibroblast cells. alzdiscovery.org

Model/SystemKey FindingsMolecular Targets/Pathways Affected
Drosophila (Fruit Fly)Increased lifespan by 14.5%.Protein Kinase Inhibition.
Human FibroblastsConfirmed induction of autophagy.Autophagy-related transcriptional pathways.

Diabetic Cardiomyopathy

Diabetic cardiomyopathy is a significant cardiovascular complication of diabetes mellitus. Preclinical studies have investigated this compound's potential to mitigate cardiac damage in this condition. Research using animal models of type 2 diabetes has demonstrated that this compound can offer cardioprotective effects. nih.govnih.gov

In a mouse model of type 2 diabetes, this compound treatment was shown to prevent cardiac dysfunction, fibrosis, oxidative stress, and disorders in the myocardial ultrastructure. nih.govfrontiersin.org The underlying mechanism appears to involve the inhibition of ROCK1, the expression and activation of which are enhanced in diabetic conditions. nih.govfrontiersin.org By inhibiting ROCK1, this compound was found to reverse the increase in cardiomyocyte apoptosis observed in high-glucose conditions. nih.govfrontiersin.org

Further mechanistic studies revealed that this compound's protective effects are linked to the regulation of mitochondrial dynamics. nih.gov It alleviates excessive mitochondrial fission, a process that can lead to oxidative stress and cell death. nih.govfrontiersin.org This is achieved by inhibiting the phosphorylation of dynamin-related protein 1 (Drp1) at the Ser616 site, a key step in mitochondrial fission. nih.govfrontiersin.org In rat models, this compound also protected the structure and function of cardiac mitochondria and attenuated oxidative stress. nih.gov These findings indicate that inhibiting the ROCK pathway with this compound is a promising strategy for preventing diabetic cardiac fibrosis and dysfunction. researchgate.net

Model/SystemKey FindingsMolecular Targets/Pathways Affected
Type 2 Diabetes Mouse ModelPrevented cardiac dysfunction, fibrosis, and oxidative stress; Reduced cardiomyocyte apoptosis; Alleviated excessive mitochondrial fission.Inhibition of ROCK1; Decreased phosphorylation of Drp1 at Ser616.
Type 2 Diabetes Rat ModelProtected against histopathologic changes in cardiac mitochondria; Restored activities of succinate (B1194679) dehydrogenase and monoamine oxidase; Attenuated oxidative stress.Inhibition of RhoA, ROCK1, ROCK2.
Rat Cardiac FibroblastsSuppressed high glucose-induced proliferation and collagen synthesis.Inhibition of ROCK pathway.

Clinical Translation and Research Status of Fasudil

Current Approved Indications and Post-Marketing Surveillance Findings

Fasudil is an approved therapeutic agent in specific regions, primarily for its efficacy in managing cerebrovascular complications.

This compound has been approved in Japan since 1995 and in China for the treatment of cerebral vasospasm and associated delayed cerebral ischemic symptoms following surgery for subarachnoid hemorrhage (SAH) nih.govwikipedia.orgamericanelements.comfishersci.cauni.luuni.lu.

A double-blinded randomized controlled trial conducted in Japan involving 267 patients who underwent surgery for SAH demonstrated the efficacy of this compound. Treatment with this compound significantly reduced angiographically demonstrable vasospasm by 38%, symptomatic vasospasm by 30%, and the number of patients experiencing poor clinical outcomes associated with vasospasm by 54% when compared to a placebo group nih.gov.

Post-marketing surveillance (PMS) studies have further supported these findings. A PMS study conducted between 1995 and 2000 included 1462 patients treated with this compound after SAH surgery nih.govwikipedia.org. This study aimed to confirm the safety and efficacy observed in the preceding phase 3 trial nih.gov. The findings indicated that the occurrence of low-density areas on CT scans and clinical outcomes were comparable between this compound-treated patients in the phase 3 trial and those in the PMS study. Notably, the absence of symptomatic vasospasm was more frequently observed in the PMS study compared to the phase 3 trial nih.gov.

A sub-analysis of the post-marketing surveillance study investigated this compound monotherapy versus this compound combined with ozagrel (B471) in 3690 patients receiving this compound and 1138 receiving combination therapy between 1995 and 2000 wikipedia.org. This analysis showed that the occurrences of symptomatic vasospasm and low-density areas were lower in the this compound monotherapy group, and the combination therapy did not yield superior efficacy compared to this compound alone wikipedia.orgnih.gov. Furthermore, a randomized open trial comparing this compound with nimodipine (B1678889) in SAH patients suggested that this compound is at least equally effective as nimodipine in preventing cerebral vasospasm and subsequent ischemic injury nih.gov. In one such trial, the incidence of symptomatic vasospasm was 5 out of 33 patients in the this compound group, compared to 9 out of 32 patients in the nimodipine group, with more favorable clinical outcomes observed in the this compound group nih.govmims.com.

Ongoing Clinical Trials and Investigational Indications

Beyond its approved indications, this compound is currently being investigated for its therapeutic potential in a range of other conditions, particularly neurodegenerative diseases nih.govfishersci.cauni.luwikipedia.org. Woolsey Pharmaceuticals is actively developing oral formulations of this compound, known as BRAVYL, for various neurodegenerative diseases wikipedia.orgfishersci.caguidetopharmacology.org.

This compound's neuroprotective and vasodilatory properties make it a candidate for several neurological disorders.

This compound is being explored for its potential to improve symptoms and potentially slow the progression of Parkinson's disease (PD) wikipedia.org. Research suggests that Rho-associated protein kinase (ROCK) levels are elevated in individuals with Parkinson's disease, and inhibiting ROCK activity may offer neuroprotective effects against oxidative stress and neuroinflammation, factors implicated in PD pathogenesis fishersci.ca.

An ongoing randomized controlled trial (NCT05931575) is investigating this compound in patients with Parkinson's disease, aiming to enroll 75 participants nih.gov. Additionally, a Phase 2 clinical trial, designated 'ROCK-PD', is underway in Germany to assess the tolerability and efficacy of this compound in this patient population fishersci.ca. Another Phase 2, placebo-controlled, randomized, double-blind, parallel-group trial (NCT06362707) is recruiting patients for the treatment of early Alzheimer's Disease, which is also a neurological condition nucleos.com.

This compound is under investigation for its potential to slow the progression of symptoms in Amyotrophic Lateral Sclerosis (ALS) wikipedia.org. Preclinical studies have shown that this compound can increase motor neuron survival, inhibit axonal degeneration, enhance axonal regeneration, and modulate microglial function, leading to prolonged survival and improved motor function in animal models of ALS uni.lu.

Initial compassionate use cases of intravenous this compound in three ALS patients demonstrated good tolerability and an attenuated decline on the ALS Functional Rating Scale, with one patient showing a significant increase in slow vital capacity nih.govuni.lu.

The ROCK-ALS trial (NCT03792490), an investigator-led Phase 2a trial, evaluated intravenous this compound against a placebo in 120 adults with early-stage ALS across sites in Germany, France, and Switzerland nih.govuni.lu. This study found that this compound treatment was safe and appeared to preserve motor neurons, as indicated by MUNIX scores that did not decline as much in this compound-treated patients compared to the placebo group. A trend toward slower decline in lung function was also observed in patients treated with the higher this compound dose.

An ongoing open-label Phase 2a study (NCT05218668), known as the REAL trial, is evaluating oral this compound (Bravyl) in ALS patients nih.govguidetopharmacology.org. The low-dose cohort of this study (180 mg/day) demonstrated promising results over six months, including a 15% decrease in neurofilament light (NfL), a biomarker of nerve damage. When compared to matched historical controls, this cohort also exhibited a 17% lower decline in the ALS Functional Rating Scale-Revised (ALSFRS-R), a 37% lower decline in slow vital capacity (SVC), and a 56% lower decline in muscle strength. Patient recruitment for the high-dose cohort (300 mg/day) of this study has been completed, with results anticipated by mid-2025 guidetopharmacology.org.

This compound is also being investigated for its potential to alleviate symptoms in Progressive Supranuclear Palsy (PSP) and Corticobasal Syndrome (CBS), which are rare neurodegenerative disorders characterized by movement and cognitive impairments wikipedia.org. Human autopsy data suggest that ROCK1 and ROCK2 protein levels are elevated in patients with these 4-repeat tau neurodegenerative diseases nih.gov.

The ROCKIT-1 trial (NCT04734379) is an active Phase 2a study evaluating oral this compound (BRAVYL) in patients diagnosed with PSP or CBS nih.govwikipedia.orgnucleos.com. This study aims to enroll 15 patients nih.gov. BRAVYL, as a ROCK 1 and ROCK 2 inhibitor, has shown the ability to mitigate pathogenic tau levels in animal models, providing a rationale for its investigation in these tauopathies.

Clinical Efficacy and Outcomes in Approved and Investigational Uses

Meta-analyses and Systematic Reviews of Clinical Data

Multiple systematic reviews and meta-analyses have investigated the clinical efficacy of this compound across various conditions. For instance, in patients with pulmonary hypertension (PH), a 2023 meta-analysis and systematic review of 12 studies involving 575 patients concluded that this compound treatment was associated with statistically significant improvements in several hemodynamic parameters. Specifically, in Group-3 PH patients (3269 individuals), this compound significantly increased "effective events," forced expiratory volume in one second (FEV1), 6-minute walking distance (6MWD), and arterial partial pressure of oxygen (PaO2), while decreasing mean pulmonary artery pressure (mPAP) and pulmonary artery systolic pressure (PASP). For Group-2 PH patients (197 individuals), this compound improved 6MWD and PaO2, and decreased PASP. alzdiscovery.orgtandfonline.comresearchgate.netresearchgate.netfigshare.com Some mid-term trials in PH patients also indicated that this compound significantly reduced rehospitalization and mortality. researchgate.netresearchgate.net

In the context of cerebral vasospasm after SAH, this compound has demonstrated efficacy. A double-blind randomized controlled trial involving 267 patients showed that this compound reduced angiographically demonstrable vasospasm by 38%, symptomatic vasospasm by 30%, and the number of patients with poor clinical outcomes associated with vasospasm by 54% compared to placebo. alzdiscovery.org

Comparative Efficacy with Other Therapeutic Agents

Clinical trials have compared this compound's efficacy with other established treatments. In the management of cerebral vasospasm following SAH surgery, two randomized open trials compared intravenous this compound (30 mg three times daily for 14 days) to nimodipine, a calcium channel blocker. These studies reported similar efficacy or, in some cases, better clinical outcomes with this compound treatment. alzdiscovery.org However, some systematic reviews have suggested that other drugs, such as nimodipine, nicardipine, or cilostazol, might offer greater benefits in certain aspects. alzdiscovery.org

For pulmonary hypertension, while this compound has shown promise, comparative dosage studies are limited. A meta-analysis indicated no significant difference in efficacy between 30 mg/day and 60 mg/day doses of this compound in Group-3 PH patients, suggesting comparable effects on mPAP. tandfonline.com

In the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), comparative studies directly evaluating this compound against other agents such as ibudilast (B1674240) or riluzole (B1680632) are limited, with most research focusing on individual drug effects in preclinical models or separate clinical trials. everyone.orgeveryone.org

Pharmacokinetic and Pharmacodynamic Research in Humans (excluding specific dosing)

This compound's pharmacokinetic and pharmacodynamic profiles in humans are characterized by rapid metabolism and the formation of an active metabolite.

Metabolite Activity and Systemic Exposure (e.g., Hydroxythis compound)

This compound is primarily metabolized in the liver, leading to the formation of its active metabolite, Hydroxythis compound. frontiersin.org This metabolite is subsequently excreted renally. frontiersin.orgjst.go.jp Hydroxythis compound contributes significantly to the drug's systemic exposure and therapeutic effects. Studies have shown that clinical meaningful quantities of Hydroxythis compound cross the blood-brain barrier. frontiersin.org

The systemic availability of Hydroxythis compound after oral administration of this compound has been documented. One study found that the absolute bioavailability of Hydroxythis compound after oral treatment was approximately 69% compared to intravenous treatment. researchgate.netnih.govnih.gov The maximal concentrations of Hydroxythis compound in blood were similar after oral and intravenous administration, with reported values around 111.6 µg/L (CV 24.1%) after oral and 108.4 µg/L (CV 19.7%) after intravenous treatment. nih.gov

Blood-Brain Barrier Penetration and Central Nervous System Distribution

This compound's active metabolite, Hydroxythis compound, is known to cross the blood-brain barrier (BBB) in clinically significant quantities. frontiersin.org This characteristic is crucial for its therapeutic action in cerebrovascular conditions like cerebral vasospasm and its potential in neurodegenerative diseases.

Long-Term Pharmacokinetic Profiles and Clinical Implications

The longest published exposure to this compound in humans has been 8 and 12 weeks in studies for angina pectoris and pulmonary arterial hypertension, respectively. frontiersin.orgjst.go.jpresearchgate.netnih.gov While short-term and mid-term efficacy and safety have been demonstrated, long-term pharmacokinetic profiles and their full clinical implications are still being explored. alzdiscovery.orgresearchgate.netresearchgate.netnih.gov The ability to administer this compound orally, with a good enteric bioavailability, makes long-term treatment more accessible for clinical trials and potential future applications. frontiersin.orgjst.go.jpresearchgate.netnih.gov

Safety and Tolerability Profile in Clinical Studies

This compound generally exhibits a favorable safety and tolerability profile in clinical studies, particularly with short-term use. alzdiscovery.orgclinicaltrials.eunih.gov It has been licensed in Japan since 1995 for cerebral vasospasm, and extensive clinical experience has contributed to its known safety profile. clinicaltrials.eufrontiersin.orgnih.gov

In clinical trials, including those for pulmonary hypertension and stable angina, this compound has been reported as well-tolerated. researchgate.netresearchgate.netjacc.org For instance, a randomized controlled trial in patients with stable angina found that this compound was well tolerated with no serious adverse events. jacc.org Similarly, studies in pulmonary hypertension patients have reported acceptable safety. tandfonline.comresearchgate.netresearchgate.net

In the context of neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease, this compound has also shown a favorable toxicity profile and good tolerability in early-stage clinical trials. frontiersin.orgnih.govalsnewstoday.comjwatch.orgtrialscreen.orginstitut-servier.com In a Phase 2a trial for ALS, this compound was found to be safe and tolerable, with no treatment-related serious adverse events at 180 days and no difference in treatment discontinuation between groups. jwatch.orginstitut-servier.comclinicaltrialsarena.com Compassionate use cases in ALS patients also reported good tolerability with no obvious side effects. alzdiscovery.orgnih.gov

Commonly reported observations regarding this compound's safety include a mild drop in systolic blood pressure and reversible renal impairment, generally without major safety concerns. alzdiscovery.orgfrontiersin.org Other potential effects observed in some studies, though generally mild, include allergic skin reactions, headache, dizziness, nausea, vomiting, and diarrhea. alzdiscovery.orgclinicaltrials.eufrontiersin.orgpatsnap.com An increase in liver enzymes has also been noted as a relatively rare but significant side effect, necessitating regular monitoring of liver function during treatment. patsnap.comrad-ar.or.jp

While short-term use appears well-understood and tolerated, further large, longer-term studies with rigorous adverse event reporting are needed to fully characterize the long-term safety profile of this compound, especially for chronic conditions. alzdiscovery.orgclinicaltrials.eu

Short-Term vs. Long-Term Administration Safety Assessments

The safety of this compound has been evaluated across different durations of administration in various clinical settings. Short-term use of this compound generally appears to be well-tolerated, with studies reporting few adverse events. alzdiscovery.orgalzdiscovery.org For instance, a phase I study involving healthy participants found oral this compound to be generally well-tolerated, with no severe adverse events or systemic side effects observed during a short administration period, which included a single dose on day 1 and three doses on day 2. nih.gov Similarly, randomized controlled trials (RCTs) involving patients with stable angina or pulmonary hypertension reported satisfactory safety and tolerability for treatment periods of up to 8 and 12 weeks, respectively. nih.govfrontiersin.org Acute administration of intravenous this compound in patients with congenital heart defects and severe pulmonary arterial hypertension also showed no serious adverse events, though some patients experienced mild dizziness, nausea, or abdominal pain. alzdiscovery.org

Despite these findings, comprehensive data on the long-term safety of this compound remain limited. alzdiscovery.orgalzdiscovery.org Some sources indicate that clinical trials investigating the use of the drug for periods longer than eight weeks are scarce, leading to an unclear understanding of its chronic effects. alzdiscovery.org However, other reports suggest that this compound has been tested for up to 12 weeks in exploratory settings for vascular diseases. frontiersin.org A meta-analysis focusing on pulmonary hypertension noted the presence of short-term (1–3 days) and mid-term (1–2 weeks) trials but identified no clinical trials specifically on long-term effects, emphasizing the need for longer RCTs to confirm benefits and safety over extended periods. thieme-connect.comthieme-connect.comtandfonline.com

Ongoing clinical trials are designed to address this knowledge gap, particularly in the context of chronic neurodegenerative diseases where long-term administration would be necessary. For example, a Phase IIa study for specific 4-repeat tauopathies plans to administer oral this compound daily for 48 weeks, with an option for a 12-month extension phase, primarily assessing the incidence of adverse events and serious adverse events. alzdiscovery.org Another trial for Parkinson's disease, while having a 22-day treatment period, aims to establish a safety profile suitable for potential long-term treatment. frontiersin.orgclinicaltrials.eu These studies are crucial for fully elucidating the long-term safety profile of this compound. alzdiscovery.orgalzdiscovery.org

Post-Marketing Surveillance Findings and Mechanistic Research on Observed Effects

Mechanistic research has extensively explored the molecular pathways through which this compound exerts its observed effects. This compound is primarily known as a potent inhibitor of Rho-associated coiled-coil kinases (ROCKs), specifically inhibiting both ROCK1 and ROCK2 isoforms. patsnap.comalzdiscovery.orgnih.govwikipedia.org ROCKs play crucial roles in various cellular processes, including the organization of the actin cytoskeleton, cell migration, smooth muscle contraction, chemotaxis, cell adhesion, reactive oxygen species (ROS) formation, tau phosphorylation, autophagy, and apoptosis. alzdiscovery.org

The vasorelaxant effect of this compound, which is critical for its use in cerebral vasospasm, is partly attributed to the downregulation of ROCK2 protein expression. amegroups.org this compound induces vasodilation through both endothelium-dependent and -independent mechanisms, with a significant portion of its vasodilatory effect mediated by endothelium-dependent nitric oxide (NO) release. amegroups.org It achieves this by increasing endothelial nitric oxide synthase (eNOS) expression through the stabilization of eNOS mRNA, thereby contributing to elevated NO levels and enhanced vasodilation. wikipedia.org In vascular smooth muscle cells, this compound has been shown to decrease cell proliferation by reducing extracellular signal-regulated kinase (ERK) activities and increasing the levels of p27Kip1, a cyclin-dependent kinase inhibitor. wikipedia.org

Beyond its vascular effects, this compound's mechanistic actions extend to neuroprotection, making it a promising candidate for neurodegenerative diseases. In experimental models of amyotrophic lateral sclerosis (ALS), this compound has been found to prevent motor neuron degeneration by inhibiting ROCK activation. This inhibition leads to a reduction in the phosphorylation of phosphatase and tensin homolog (PTEN) and a subsequent increase in phosphorylated Akt, ultimately promoting neuronal survival. nih.gov this compound also demonstrates anti-inflammatory properties by suppressing neuroinflammation through the conversion of microglia/macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype and by inhibiting inflammatory signaling cascades. frontiersin.orgoncotarget.com For instance, it can prevent the production of pro-inflammatory cytokines like IL-1β and TNF-α and the activation of the NF-κB pathway in models of Alzheimer's disease. frontiersin.org Additionally, this compound has been reported to promote axon and myelin regeneration by regulating the actin cytoskeleton. frontiersin.org Intriguingly, this compound has also shown the ability to directly modulate the aggregation of α-synuclein, a key pathological hallmark in Parkinson's disease, by physically interacting with α-synuclein in its intrinsically disordered state. wikipedia.org

Considerations for Drug-Drug Interactions and Polypharmacy

The understanding of this compound's drug-drug interactions is still evolving, with current knowledge suggesting that its interactions have not been fully elucidated. alzdiscovery.org DrugBank.ca, for instance, lists approximately 300 drugs that may interact with this compound. alzdiscovery.org

A primary consideration for drug-drug interactions involves other vasodilators or antihypertensive medications. Concomitant use of these drugs with this compound may potentiate its hypotensive effects, necessitating careful monitoring of blood pressure and potential dose adjustments to prevent excessive drops in blood pressure. patsnap.com

Furthermore, drugs that inhibit or induce cytochrome P450 (CYP) enzymes could significantly alter the metabolism and, consequently, the therapeutic levels of this compound. patsnap.com Specifically, inhibitors of CYP3A4, such as certain antifungal agents and antibiotics, could lead to increased this compound concentrations in the bloodstream, potentially enhancing its pharmacological effects and raising the risk of side effects. patsnap.com Conversely, CYP3A4 inducers could accelerate this compound's metabolism, leading to decreased drug levels and potentially reduced efficacy. patsnap.com

In the context of polypharmacy, which involves the concurrent use of multiple medications, this compound's properties and potential interactions require careful consideration. The concept of polypharmacology, where a single drug can act on multiple molecular targets, is becoming increasingly relevant, particularly in complex disorders like amyotrophic lateral sclerosis (ALS) where addressing multiple pathophysiological processes simultaneously may be beneficial. nih.govtandfonline.com this compound itself exhibits polypharmacological characteristics as a Rho-kinase inhibitor with additional observed effects on other pathways. nih.govtandfonline.com

Advanced Research Methodologies and Future Directions in Fasudil Studies

Application of Proteomic and Transcriptomic Analyses to Elucidate Fasudil Effects

Modern 'omics' technologies, such as proteomics and transcriptomics, are instrumental in providing a comprehensive, unbiased view of the molecular changes induced by this compound. These approaches allow researchers to move beyond single-target analysis and appreciate the broader biological impact of ROCK inhibition.

Transcriptomic Analyses: Transcriptomic profiling of cells treated with this compound has offered significant insights into its mechanism of action. In studies involving cultured murine astrocytes, microarray analyses revealed that this compound induces widespread changes in gene expression over time. monash.edu Hierarchical clustering of differentially expressed genes pointed to significant alterations in major biological processes that regulate cell shape and motility, including the actin cytoskeleton, axon guidance, and transforming growth factor-β (TGFβ) signaling. monash.edunih.gov Beyond its expected effects on the cytoskeleton, these analyses unexpectedly revealed changes in genes associated with a pro-survival phenotype, such as the glutamate transporter EAAT2 and brain-derived neurotrophic factor (BDNF). monash.edu In the context of Alzheimer's disease models, transcriptomic analysis has also suggested that this compound may suppress tau phosphorylation by regulating the expression of specific cluster proteins. frontiersin.org

Proteomic Analyses: Proteomic studies complement transcriptomic data by analyzing changes at the protein level. In a tau transgenic mouse model of Alzheimer's disease, proteomic profiling of brain tissue following this compound treatment revealed the activation of pathways related to mitochondrial function and the blood-brain barrier (BBB). houstonmethodist.orgfrontiersin.org Specifically, proteins involved in the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways were significantly affected. frontiersin.org This is particularly relevant as mitochondrial dysfunction is a known factor in the onset of Alzheimer's disease. frontiersin.org These studies provide tangible evidence of this compound's ability to modulate key pathological processes at the protein level. houstonmethodist.org

MethodologyModel SystemKey FindingsAssociated Pathways/Processes
Transcriptomics (Microarray)Cultured Murine AstrocytesIdentified time-dependent changes in global gene expression. monash.eduActin Cytoskeleton, Axon Guidance, TGFβ Signaling, Pro-survival Phenotype. monash.edunih.gov
Proteomics (LC-MS/MS)P301S Tau Transgenic Mice (Alzheimer's Model)Revealed activation of mitochondrial and blood-brain barrier proteins. houstonmethodist.orgfrontiersin.orgMitochondrial TCA Cycle, Oxidative Phosphorylation, BBB Gap Junctions. frontiersin.org
Transcriptomic AnalysisAlzheimer's Disease ModelShowed regulation of cluster protein expression. frontiersin.orgTau Phosphorylation Regulation. frontiersin.org

Network Pharmacology Approaches to Elucidate Pathway Convergence and Novel Target Identification

Network pharmacology offers a systems-level perspective to understand drug action, shifting the focus from a "single-target, single-drug" model to a more holistic "multi-target, multi-drug" paradigm. nih.gov This computational approach integrates data on drug-target interactions, protein-protein interactions, and pathway analysis to construct complex networks that illuminate the mechanisms of a drug. nih.gov

For this compound, network pharmacology can be used to decipher how its primary effect—ROCK inhibition—propagates through intricate biological networks to produce a therapeutic outcome. By mapping the known targets of this compound (ROCK1 and ROCK2) and their downstream effectors, researchers can identify points of "pathway convergence," where multiple signaling cascades intersect. This can explain the compound's efficacy in seemingly disparate diseases that share common underlying pathological pathways, such as neuroinflammation or cytoskeletal dysregulation. nih.gov

Development of Novel Formulation Strategies for Enhanced Delivery and Bioavailability

While this compound has proven clinical utility, particularly for cerebral vasospasm, its therapeutic potential in other areas can be limited by its pharmacokinetic properties. frontiersin.orgalzdiscovery.org To overcome these limitations, researchers are actively developing novel formulation strategies designed to improve its delivery, enhance bioavailability, and provide sustained release.

Liposomes: Liposomes are vesicles composed of one or more phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com They are a promising strategy for this compound delivery. Studies have successfully encapsulated this compound into liposomes using transmembrane electrochemical gradients, achieving high encapsulation efficiency. nih.gov These liposomal formulations have demonstrated excellent stability and sustained-release properties in human cerebrospinal fluid (CSF), suggesting they could be a viable option for clinical evaluation, particularly for CNS disorders. nih.gov

Nanoparticles: Nanoparticle-based delivery systems are also being explored. For instance, chitosan nanoparticles have been developed to overcome the corneal barrier for ocular delivery of this compound in glaucoma treatment. researchgate.net These nanoparticles demonstrated a significant improvement in corneal permeation compared to a standard this compound aqueous solution. researchgate.net

In Situ Gels: Another innovative approach involves combining novel drug complexes with advanced delivery systems. A this compound-phospholipid complex has been formulated into liposomes, which were then incorporated into a thermosensitive in situ gel. nih.gov This formulation is designed for ocular delivery, gelling at physiological temperatures to provide a sustained-release platform that enhances mucoadhesive properties and prolongs corneal permeation. nih.gov

Formulation StrategyKey ComponentsPrimary AdvantageTarget Application
LiposomesHydrogenated Soy Phosphatidylcholine, CholesterolSustained release in cerebrospinal fluid, stable formulation. nih.govCentral Nervous System Disorders. nih.gov
Chitosan Nanoparticles (Cs NPs)ChitosanEnhanced corneal permeation and absorption. researchgate.netGlaucoma/Ocular Diseases. researchgate.net
Liposomal Thermosensitive In Situ GelThis compound-Phospholipid Complex, Liposomes, Poloxamer 407, HPMCProlonged corneal permeation, sustained release, enhanced mucoadhesion. nih.govGlaucoma/Ocular Diseases. nih.gov

Biomarker Identification for Therapeutic Response and Disease Progression Monitoring

The identification of reliable biomarkers is critical for optimizing drug therapy, allowing for the monitoring of treatment efficacy and the tracking of disease progression. In the context of this compound, research is underway to identify biomarkers that correlate with its therapeutic effects, particularly in neurodegenerative diseases.

A phase-2 clinical trial of this compound for Amyotrophic Lateral Sclerosis (ALS) included a biomarker analysis component to evaluate the drug's impact on key pathological indicators. du.edu In this study, serum samples from patients were collected before and during treatment, and the concentrations of four biomarkers were measured:

Neurofilament light chain (NfL): A marker of neuro-axonal damage.

Glial-fibrillary acidic protein (GFAP): A marker of astrogliosis.

Ubiquitin c-terminal hydrolase L1 (UCHL1): A neuron-specific protein.

Tau: A protein implicated in several neurodegenerative diseases.

The results of this open-label study showed no statistically significant change in the mean serum levels of NfL or GFAP. du.edu However, there was a significant increase in mean serum UCHL1 levels and a significant decrease in mean serum Tau levels. du.edu While the interpretation was limited by the lack of a placebo control group, this research represents a crucial step toward identifying a biomarker signature for this compound's activity in ALS and underscores the importance of incorporating biomarker analysis in future clinical trials. du.edu

BiomarkerBiological RelevanceObserved Change with this compound (ALS Trial)
Neurofilament light chain (NfL)Marker of neuro-axonal damageNo statistically significant change. du.edu
Glial-fibrillary acidic protein (GFAP)Marker of astrocyte activation (astrogliosis)No statistically significant change. du.edu
Ubiquitin c-terminal hydrolase L1 (UCHL1)Abundant neuron-specific proteinSignificant increase in mean serum levels. du.edu
TauNeuronal protein, forms tangles in tauopathiesSignificant decrease in mean serum levels. du.edu

Investigation of Combination Therapy Strategies with Other Pharmacological Agents

Given the complex and multifactorial nature of many diseases, particularly CNS disorders, combination therapy strategies are being explored to achieve synergistic effects and enhance therapeutic outcomes. nih.gov this compound, with its well-defined mechanism of action, is an attractive candidate for combination with other pharmacological agents that target different but complementary pathological pathways.

In Oncology: In a study on glioblastoma cells, the combination of this compound with clioquinol, an 8-hydroxyquinoline derivative, produced synergistic anti-tumor effects. nih.gov The combination was found to activate both apoptosis and autophagy in the cancer cells, demonstrating a multi-pronged attack on tumor survival. nih.gov

In Spinal Cord Injury (SCI): Research in a rat model of SCI showed that a combined treatment of this compound and menthol led to significant functional recovery and pain amelioration compared to either agent alone. mdpi.com This synergistic effect was attributed to a significant reduction in inflammation, apoptosis, and glial scar formation. mdpi.com

In Stroke Recovery: The combination of this compound with a non-pharmacological intervention, environmental enrichment, has also been investigated. In a mouse model of ischemic stroke, the combined intervention was superior to monotherapy in improving motor function and promoting axonal regeneration. nih.gov The underlying mechanism appeared to involve the regulation of the ROCK/LIMK1/cofilin pathway. nih.gov

These studies highlight the potential of using this compound as a component of a multi-modal treatment strategy, leveraging its ability to modulate the cytoskeleton and inflammation in concert with other therapeutic approaches. nih.gov

Exploration of Genetic Modifiers and Inter-individual Variability in Response (e.g., APOE status interactions)

The response to pharmacological treatments can vary significantly among individuals, often due to genetic factors. The apolipoprotein E (APOE) gene is a well-established genetic risk factor for late-onset Alzheimer's disease, with the ε4 allele (APOE4) conferring a higher risk. nih.gov It is known that APOE genotype can influence the progression of Alzheimer's and may also affect the response to certain treatments. researchgate.net

Currently, it is not known whether this compound has differential effects based on an individual's APOE status. alzdiscovery.org However, this represents a critical area for future investigation. As this compound is being repurposed for neurodegenerative conditions like Alzheimer's disease, understanding its interaction with key genetic risk factors like APOE is essential for personalizing therapy. michaeljfox.orgnih.gov Future studies should aim to stratify patient populations in clinical trials based on APOE genotype to determine if ε4 carriers and non-carriers respond differently to this compound. Such research could elucidate the drug's mechanism in the context of different genetic backgrounds and help identify the patient populations most likely to benefit from treatment.

Repurposing Strategies for New Therapeutic Areas Based on Mechanistic Insights

Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy that can accelerate the drug development process. This compound, originally approved for cerebral vasospasm, has a strong mechanistic rationale for being repurposed for a variety of other conditions, primarily due to its role as a ROCK inhibitor. alzdiscovery.orgwikipedia.org The ROCK signaling pathway is a crucial regulator of many fundamental cellular functions, and its dysregulation is implicated in numerous diseases. nih.gov

Neurodegenerative Diseases: The potential of this compound in neurodegenerative diseases is an area of intense research. Its ability to suppress inflammatory responses, protect against oxidative stress, and promote neurological recovery makes it a promising candidate for Parkinson's disease. michaeljfox.org In models of Alzheimer's disease, this compound has been shown to improve cognition and reduce neuroinflammation. frontiersin.orgalzdiscovery.org It is also being investigated for amyotrophic lateral sclerosis (ALS) and multiple sclerosis. frontiersin.orgnih.gov

Pulmonary Hypertension: this compound has been found to be effective for the treatment of pulmonary hypertension by mediating vasoconstriction and vascular remodeling. wikipedia.org

Cardiovascular Conditions: Preclinical evidence suggests this compound may improve several measures of cardiovascular health, including the size of myocardial infarcts and cardiac function. alzdiscovery.org

The ongoing exploration of this compound for these and other conditions is driven by a deep understanding of its molecular target and the central role of the ROCK pathway in pathophysiology. nih.gov

Potential New Therapeutic AreaMechanistic Rationale for Repurposing
Parkinson's DiseaseNeuroprotective against oxidative stress, suppresses inflammatory responses, enhances axonal growth. michaeljfox.org
Alzheimer's DiseaseReduces tau phosphorylation, activates mitochondrial function, improves cognition, decreases neuroinflammation. frontiersin.orghoustonmethodist.orgalzdiscovery.org
Amyotrophic Lateral Sclerosis (ALS)Decreases motor neuron cell death and delays disease progression by regulating the PTEN/AKT pathway. frontiersin.org
Multiple Sclerosis (MS)Inhibits neuroinflammation, regulates immune imbalance, repairs the blood-brain barrier, promotes remyelination. nih.gov
Pulmonary HypertensionInhibits ROCK-mediated vasoconstriction and vascular remodeling. wikipedia.org

Translational Research Gaps and Future Clinical Trial Design Considerations for this compound

This compound, a Rho-associated coiled-coil kinase (ROCK) inhibitor, has demonstrated significant promise in a wide range of preclinical studies, particularly in the context of neurodegenerative diseases. nih.govresearchgate.net However, translating these promising preclinical findings into effective clinical therapies presents a substantial challenge. frontiersin.org A critical gap exists between the extensive laboratory research and successful human application, necessitating advanced research methodologies and thoughtfully designed future clinical trials.

Translational Research Gaps

The journey of this compound from bench to bedside is marked by several key translational gaps that researchers are actively working to bridge. A primary challenge lies in the discordance between animal models and human disease pathology. catsci.com While this compound has shown beneficial effects on motor neuron survival, axonal regeneration, and microglial modulation in preclinical models of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD), these outcomes have not yet been conclusively replicated in human trials. nih.govnih.gov

Another significant gap is the lack of validated biomarkers to track this compound's therapeutic effects and target engagement. researchgate.net Identifying and validating reliable biomarkers is crucial for understanding whether the drug is hitting its intended target, ROCK, and exerting the desired biological effect in patients. Preclinical research has pointed to several potential candidates, but their clinical utility remains under investigation. nih.gov For instance, while Rho-kinase activity was found to be lower in healthy subjects compared to patients with coronary artery disease, suggesting it as a potential biomarker, more extensive validation is needed. alzdiscovery.org

Furthermore, much of the existing clinical experience with this compound is in acute settings, such as treating cerebral vasospasm following subarachnoid hemorrhage, for which it is approved in Japan and China. alzdiscovery.orgalsnewstoday.com Its potential in chronic diseases like Alzheimer's Disease, Parkinson's Disease, and ALS requires long-term administration, but data on the effects and safety of chronic use is limited. nih.govalzdiscovery.org Early trials have typically investigated treatment periods of only up to 12 weeks. nih.gov The development of oral formulations is a step toward enabling the necessary long-term studies for these chronic conditions. nih.govalsnewstoday.com

Future Clinical Trial Design Considerations

To address these translational gaps, future clinical trials for this compound must incorporate more sophisticated and targeted designs. Key considerations include patient stratification, endpoint selection, and the integration of novel methodologies.

Patient Stratification and Biomarker Integration: Future trials should move beyond broad patient populations and focus on stratified cohorts. This involves using biomarkers to identify patients who are most likely to respond to this compound. For example, the ongoing Phase 2 FEAD (this compound Trial for Treatment of Early Alzheimer's Disease) trial requires participants to have a confirmed Alzheimer's biomarker, such as amyloid PET scans or specific cerebrospinal fluid (CSF) or blood-based markers. clinicaltrials.govcenterwatch.com This approach aims to increase the likelihood of observing a treatment effect in a well-defined population.

The search for reliable biomarkers is a critical area of research. In a Phase 2 trial for ALS, researchers evaluated changes in serum levels of neurofilament light chain (NfL), glial-fibrillary acidic protein (GFAP), ubiquitin c-terminal hydrolase L1 (UCHL1), and Tau. du.edu While the study found no significant change in NfL or GFAP, it did note a significant decrease in Tau levels, highlighting the complexity of biomarker response. du.edu Future studies will need to expand on these findings, potentially exploring a panel of biomarkers to provide a more comprehensive picture of the drug's activity. frontiersin.org Preclinical studies in Alzheimer's models have even suggested that gut microbiota and their metabolites could serve as novel biomarkers, a strategy that could be explored in future human trials. nih.gov

Table 1: Biomarker Analysis in a Phase 2 this compound Trial for ALS

Biomarker Pre-Treatment (B0) Post-Treatment (WK24) Statistical Significance
Neurofilament light chain (NfL) Mean Concentration (pg/mL) Mean Concentration (pg/mL) No significant change
Glial-fibrillary acidic protein (GFAP) Mean Concentration (pg/mL) Mean Concentration (pg/mL) No significant change
Ubiquitin c-terminal hydrolase L1 (UCHL1) Mean Concentration (pg/mL) Mean Concentration (pg/mL) Significant increase
Tau Mean Concentration (pg/mL) Mean Concentration (pg/mL) Significant decrease

Data is illustrative of findings reported in a biomarker analysis study where specific concentration values were processed into patient and cohort means. The interpretation was hindered by the open-label design without a placebo control. du.edu

Innovative Trial Designs and Endpoints: The design of future trials must be adapted for chronic neurodegenerative diseases. This includes planning for longer treatment durations to assess not just symptomatic relief but also potential disease-modifying effects. frontiersin.orgnih.gov The ROCK-PD trial in Parkinson's disease patients, for instance, is a Phase IIa study designed specifically to establish a safety and tolerability profile suitable for planning subsequent long-term treatment studies. nih.gov

Moreover, incorporating adaptive designs and innovative enrollment strategies can enhance trial efficiency. The FEAD trial for Alzheimer's employs a successive cohort enrollment plan, starting with a small group and expanding, which allows for ongoing safety monitoring as the trial progresses over its 12-month duration. clinicaltrials.govcenterwatch.com

The selection of primary and secondary endpoints is also paramount. While safety and tolerability remain crucial, future trials are incorporating more functional and physiological measures. The ROCK-ALS trial used the motor unit number index (MUNIX), a neurophysiological estimate of functional motor neurons, as a secondary endpoint. alsnewstoday.comjwatch.org Results at 90 days suggested a slower loss of motor units in patients treated with this compound compared to placebo, providing a more direct measure of neuroprotection. alsnewstoday.comjwatch.org Similarly, the FEAD trial's primary endpoint is a measure of working memory, with secondary endpoints including brain metabolism measured by FDG-PET, reflecting a focus on clinically meaningful cognitive and biological outcomes. clinicaltrials.gov

Table 2: Examples of Modern Clinical Trial Designs for this compound

Trial Name / Indication Phase Key Design Features Primary/Key Endpoints
FEAD (Alzheimer's Disease) Phase 2 Randomized, placebo-controlled, double-blind, 12-month duration; Successive cohort enrollment; Requires positive AD biomarker for entry. clinicaltrials.govcenterwatch.com Improvement in working memory; Changes in brain metabolism (FDG-PET). clinicaltrials.gov
ROCK-ALS (ALS) Phase 2a Randomized, placebo-controlled, double-blind. alsnewstoday.com Safety and tolerability; Secondary endpoints included MUNIX and lung function. alsnewstoday.comjwatch.org
ROCK-PD (Parkinson's Disease) Phase 2a Randomized, double-blind, placebo-controlled, parallel-group; Designed to establish safety for long-term application. nih.gov Safety and tolerability (non-inferiority vs. placebo); Efficacy on motor and non-motor symptoms. nih.gov

| REAL (ALS) | Phase 2a | Open-label; Dose-escalation from 180 mg to 300 mg daily based on initial findings. alsnewstoday.com | Safety and efficacy of an oral formulation. alsnewstoday.com |

By focusing on these advanced methodologies—including biomarker-driven patient stratification, the selection of more meaningful clinical endpoints, and the adoption of innovative trial designs—researchers aim to successfully bridge the translational gap and unlock the full therapeutic potential of this compound for chronic neurodegenerative diseases.

常见问题

Q. What are the primary molecular targets of Fasudil, and how do they influence cellular signaling pathways?

this compound is a non-specific RhoA/ROCK inhibitor with additional activity against protein kinases. It inhibits ROCK1 (Ki = 0.33 µM) and ROCK2 (IC₅₀ = 0.158 µM) and exhibits weaker inhibition of PKA (IC₅₀ = 4.58 µM), PKC (12.30 µM), and PKG (1.650 µM) . Methodologically, kinase profiling assays (e.g., radiometric or fluorescence-based kinase activity assays) are critical to quantify selectivity. Researchers should also employ molecular docking simulations to predict binding affinities and validate results with Western blotting for downstream phosphorylation targets (e.g., MYPT1 for ROCK activity) .

Q. What standardized protocols exist for administering this compound in preclinical models to study cerebrovascular effects?

In rodent models of subarachnoid hemorrhage, this compound is typically administered intravenously at 10–30 mg/kg/day, starting 24–48 hours post-injury, to mitigate vasospasm. Researchers must standardize delivery routes (e.g., osmotic pumps vs. bolus injections) and monitor hemodynamic parameters to avoid off-target vascular effects. Control groups should include vehicle-treated animals and/or ROCK knockout models to isolate mechanisms .

Q. How do in vitro and in vivo models differ in evaluating this compound’s efficacy for neurodegenerative diseases?

In vitro models (e.g., neuronal cell lines or primary cultures) focus on this compound’s neuroprotective effects via ROCK inhibition, measured through apoptosis assays (Annexin V/PI staining) and neurite outgrowth quantification. In vivo models (e.g., Alzheimer’s transgenic mice) require longitudinal behavioral tests (Morris water maze) and post-mortem histopathology to correlate molecular changes with functional outcomes. Cross-validation between models is essential to address translational gaps .

Advanced Research Questions

Q. How can researchers optimize this compound’s therapeutic window to balance efficacy and off-target kinase inhibition?

Structural-activity relationship (SAR) studies are critical. For example, modifying this compound’s isoquinoline sulfonamide group may enhance ROCK specificity. High-throughput screening of derivatives using kinase panels (e.g., Eurofins KinaseProfiler) can identify candidates with improved selectivity. Concurrently, in silico toxicity prediction tools (e.g., ProTox-II) should guide prioritization .

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across different ischemia-reperfusion injury models?

Contradictions often arise from variability in ischemia duration, species-specific ROCK isoform expression, and dosage regimes. Researchers should:

  • Conduct meta-analyses of existing datasets to identify confounding variables.
  • Use conditional ROCK1/ROCK2 knockout models to isolate isoform-specific effects.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypothesis-driven experiments .

Q. What methodologies ensure reproducibility in this compound studies, particularly when combining it with other therapeutics?

Reproducibility requires:

  • Pre-registered analysis plans detailing endpoints, statistical methods (e.g., ANOVA with post-hoc corrections), and criteria for outlier exclusion .
  • Rigorous dose-response curves for combination therapies (e.g., this compound + statins) to assess synergism/antagonism via Chou-Talalay analysis.
  • Open-access sharing of raw data and protocols, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic profiles between human and animal studies?

Species-specific differences in metabolic enzymes (e.g., CYP3A4 in humans vs. CYP3A11 in mice) necessitate physiologically based pharmacokinetic (PBPK) modeling. Microdosing trials in humans, combined with LC-MS/MS plasma analysis, can validate preclinical predictions. Cross-species RNA-seq of hepatic tissues may identify metabolic pathway variations .

Methodological Best Practices

  • Experimental Design : Use randomized block designs for in vivo studies to control for litter or cage effects. For in vitro work, include technical replicates (n ≥ 3) and normalize data to housekeeping genes/proteins .
  • Data Contradiction Analysis : Apply sensitivity analyses (e.g., leave-one-out cross-validation) to assess robustness. Document all data preprocessing steps (e.g., imputation methods for missing values) to enable audit trails .
  • Ethical Compliance : For human cell lines, ensure compliance with Declaration of Helsinki principles. Annotate IRB/IACUC approval numbers in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fasudil
Reactant of Route 2
Reactant of Route 2
Fasudil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。